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  • Product: Quinoline-2-sulfonyl Fluoride
  • CAS: 878376-36-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mechanism of SuFEx Click Chemistry with Quinoline-2-Sulfonyl Fluoride

Preamble: The Imperative for Robust Covalent Linkages In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the demand for reliable, efficient, and modular methods for m...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative for Robust Covalent Linkages

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the demand for reliable, efficient, and modular methods for molecular assembly is paramount. Click chemistry, a concept introduced to meet this demand, prioritizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a next-generation click reaction, offering a powerful toolkit for forging exceptionally stable covalent bonds under metal-free conditions.[2] This guide provides an in-depth exploration of the SuFEx mechanism, with a specific focus on the reactivity of heteroaromatic sulfonyl fluorides, exemplified by quinoline-2-sulfonyl fluoride, a reagent of increasing interest for its unique electronic and structural properties.

The SuFEx Core: Understanding the S(VI)-F Bond

The power of SuFEx chemistry is rooted in the unique nature of the sulfur(VI)-fluoride bond.[3] Unlike its sulfonyl chloride counterpart, which can be prone to side reactions and hydrolysis, the sulfonyl fluoride (R-SO₂F) group exhibits a remarkable balance of stability and latent reactivity.[4]

  • Thermodynamic Stability: The S-F bond is strong, making sulfonyl fluorides resistant to thermolysis, reduction, and premature hydrolysis under a wide range of physiological and experimental conditions (pH 1-10).[3][5] This stability allows the -SO₂F group to be carried through multi-step syntheses as a "silent" partner, ready for activation in a final coupling step.

  • Latent Reactivity: Despite its stability, the sulfur atom in a sulfonyl fluoride is highly electrophilic and poised for reaction. The exchange of the fluoride anion is a heterolytic process that can be triggered by a suitable nucleophile, often with the aid of a catalyst.[3][5] This controlled activation is the cornerstone of its "click" character.

This combination of features makes sulfonyl fluorides ideal "connective hubs" for building complex molecular architectures.[2]

Quinoline-2-Sulfonyl Fluoride: A Heteroaromatic Hub

While simple aryl sulfonyl fluorides are the workhorses of SuFEx, heteroaromatic variants like quinoline-2-sulfonyl fluoride introduce valuable structural and electronic diversity. The quinoline moiety is a privileged scaffold in medicinal chemistry, known for its role in numerous bioactive compounds.[6][7] Placing the SuFExable -SO₂F handle on this framework creates a powerful building block for drug development and bioconjugation.

The position of the sulfonyl fluoride group on the quinoline ring is critical. At the 2-position, the reactivity of the sulfur center is influenced by the electron-withdrawing nature and the steric profile of the adjacent ring nitrogen, creating a distinct reactivity profile compared to other isomers, such as 8-quinolinesulfonyl fluoride.[8]

The Core Mechanism: Nucleophilic Substitution at Sulfur(VI)

The fundamental SuFEx reaction is a nucleophilic substitution at the hexavalent sulfur center. The process involves the attack of a nucleophile (typically an amine or a phenolate) on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a new, stable covalent bond (S-N or S-O).[9]

Caption: General scheme of a SuFEx reaction.

The reaction rarely proceeds without assistance. The transition from the stable S-F covalent bond to fluoride as a leaving group requires activation.[8] This is typically achieved through catalysis.

Base-Mediated Catalysis: Activating the Nucleophile

For nucleophiles like phenols and primary/secondary amines, a base is essential. The role of the base is to deprotonate the nucleophile, dramatically increasing its nucleophilicity.

  • Phenols: In the presence of a base (e.g., triethylamine (TEA), DBU, or a hindered guanidine base like BTMG), a phenol is converted to the corresponding phenoxide ion.[5][8] This highly nucleophilic phenoxide readily attacks the sulfonyl fluoride.

  • Amines: Similarly, a base can deprotonate an amine, increasing its reactivity toward the sulfur center.

The choice of base is critical and depends on the substrate. For hindered nucleophiles or less reactive sulfonyl fluorides, stronger, non-nucleophilic bases like DBU or BTMG are often required.[8]

Caption: Mechanism of base-catalyzed SuFEx.

The Role of Silyl Ethers

A common and highly effective strategy in SuFEx involves using silyl-protected phenols (e.g., Ar-O-TMS). In this case, the reaction does not require a strong base. The driving force is the formation of the highly stable silicon-fluorine bond (TMS-F).[8] The fluoride leaving group is effectively sequestered by the silyl group, driving the reaction equilibrium toward the product. This approach is particularly valuable for its clean reaction profiles and simplified workups.

Lewis Acid and Bifluoride Catalysis

In some systems, Lewis acids can facilitate fluoride abstraction, enhancing the electrophilicity of the sulfur center.[5] Furthermore, bifluoride salts ([HF₂]⁻) have been identified as potent catalysts, participating in a fluoride-exchange mechanism that lowers the activation energy of the substitution process.[5][8]

Experimental Protocol: A Model SuFEx Reaction

This protocol describes a representative procedure for the coupling of quinoline-2-sulfonyl fluoride with 4-methoxyphenol, a common nucleophile. It is designed as a self-validating workflow.

Materials and Reagents
  • Quinoline-2-sulfonyl fluoride (1.0 equiv)

  • 4-Methoxyphenol (1.1 equiv)

  • 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU) (1.2 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Workflow

Experimental_Workflow start Start prep 1. Preparation - Dry glassware under vacuum. - Weigh reagents under N₂. start->prep setup 2. Reaction Setup - Dissolve quinoline-SO₂F and phenol in CH₃CN. - Add DBU dropwise at 0 °C. prep->setup run 3. Reaction - Warm to room temperature. - Stir for 4-12 hours. setup->run monitor 4. Monitoring - Check reaction progress by TLC or LC-MS. - Target: Consumption of limiting reagent. run->monitor monitor->run Continue Reaction workup 5. Aqueous Workup - Quench with 1M HCl. - Extract with EtOAc. - Wash with NaHCO₃ and Brine. monitor->workup Reaction Complete dry 6. Drying & Concentration - Dry organic layer with MgSO₄. - Filter and concentrate in vacuo. workup->dry purify 7. Purification - Purify crude product via silica gel column chromatography. dry->purify analyze 8. Analysis - Characterize pure product (¹H NMR, ¹³C NMR, HRMS). - Determine yield. purify->analyze end End analyze->end

Caption: A standard experimental workflow for SuFEx.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add quinoline-2-sulfonyl fluoride (e.g., 209 mg, 1.0 mmol).

  • Reaction Setup: Dissolve the sulfonyl fluoride in anhydrous acetonitrile (5 mL). Add 4-methoxyphenol (136 mg, 1.1 mmol). Cool the mixture to 0 °C in an ice bath. Add DBU (0.18 mL, 1.2 mmol) dropwise over 2 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-12 hours.

  • Monitoring (Self-Validation): Periodically take a small aliquot from the reaction mixture. Dilute with ethyl acetate and spot on a silica TLC plate (e.g., using 3:1 Hexanes:EtOAc as eluent). Visualize under UV light. The reaction is complete upon the disappearance of the limiting starting material (quinoline-2-sulfonyl fluoride).

  • Workup: Once complete, dilute the mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Analysis: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity. Calculate the final yield.

Quantitative Data & Reaction Scope

The efficiency of SuFEx reactions with heteroaromatic sulfonyl fluorides is high, but can be influenced by the electronic nature of the nucleophile.

Nucleophile (Ar-OH)Catalyst (mol%)Time (h)Typical Yield (%)Notes
4-MethoxyphenolDBU (20%)4>90%Electron-donating group accelerates the reaction.
PhenolDBU (20%)6~85-90%Baseline reactivity.
4-NitrophenolBTMG (20%)12~75-85%Electron-withdrawing group slows the reaction; a stronger base may be needed.
2,6-DimethylphenolBTMG (30%)24~60-70%Steric hindrance on the nucleophile significantly impedes the reaction.

Data presented is illustrative and based on typical outcomes for aryl sulfonyl fluorides. Actual results may vary.

Conclusion and Future Outlook

The SuFEx click chemistry of quinoline-2-sulfonyl fluoride provides a robust and reliable method for constructing stable sulfonamide and sulfonate linkages. The mechanism, hinging on the activation of the remarkably stable S(VI)-F bond, is typically facilitated by base catalysis to enhance the strength of the incoming nucleophile. This chemistry's high efficiency, broad functional group tolerance, and the stability of the resulting linkage have positioned it as an indispensable tool in drug discovery for late-stage functionalization and in chemical biology for creating covalent probes.[10][11] Future developments will likely focus on expanding the catalytic systems to further broaden the substrate scope and enable even more challenging transformations under increasingly mild conditions.

References

  • Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. [Link][2][12]

  • Lucas, S. W., et al. (2022). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry, 127, 106002. [Link][10]

  • Moses, J. (2021). Sulfur Fluoride Exchange (SuFEx). Click Chemistry, 435-484. [Link]

  • Chen, Y., et al. (2024). Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development. ResearchGate. [Link][11]

  • Barrow, A. S., et al. (2020). Accelerated SuFEx Click Chemistry For Modular Synthesis. National Institutes of Health. [Link][8]

  • Qin, R. Z., et al. (2023). Sulfur fluoride exchange. National Institutes of Health. [Link][5]

  • Sharpless Lab. Click Chemistry. The Scripps Research Institute. [Link][1]

  • van der Pijl, R., et al. (2020). Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers. National Institutes of Health. [Link][9]

  • Lucas, S. W., et al. (2022). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link][4]

  • Prajapati, A. (2022). synthesis of quinoline derivatives and its applications. Slideshare. [Link][6]

  • Charushin, V. N., et al. (2012). Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. [Link][7]

Sources

Exploratory

Quinoline-2-sulfonyl Fluoride: A Technical Guide to its Structure, Reactivity, and Application in Covalent Drug Discovery

Introduction Quinoline-2-sulfonyl fluoride is emerging as a privileged electrophile in the field of chemical biology and drug discovery. Its unique combination of stability and tunable reactivity has positioned it as a v...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline-2-sulfonyl fluoride is emerging as a privileged electrophile in the field of chemical biology and drug discovery. Its unique combination of stability and tunable reactivity has positioned it as a valuable tool for the development of covalent inhibitors and chemical probes. This guide provides an in-depth analysis of the structural properties and reactivity profile of quinoline-2-sulfonyl fluoride, offering insights into its mechanism of action and practical guidance for its application. We will explore the underlying principles that govern its reactivity, detail experimental protocols for its use, and discuss its growing importance in the design of next-generation therapeutics.

Structural Properties of Quinoline-2-sulfonyl Fluoride

The reactivity of quinoline-2-sulfonyl fluoride is intrinsically linked to its distinct structural and electronic features. The fusion of the electron-withdrawing sulfonyl fluoride group at the C2 position of the quinoline ring system creates a unique electronic environment that dictates its interaction with biological nucleophiles.

Electronic Configuration and Conformational Analysis

The quinoline moiety, a bicyclic aromatic heterocycle, possesses a rich electronic landscape. The nitrogen atom within the ring influences the electron density distribution, and the position of the sulfonyl fluoride group is critical. Placing the -SO₂F group at the C2 position, adjacent to the ring nitrogen, significantly enhances its electrophilicity due to inductive effects and potential through-bond electronic communication.

Computational studies and spectroscopic analyses reveal a relatively planar conformation of the quinoline ring system. The orientation of the sulfonyl fluoride group relative to the ring is a key determinant of its accessibility to incoming nucleophiles.

Key Structural Parameters

A comprehensive understanding of the molecule's geometry is crucial for predicting its reactivity.

ParameterTypical ValueSignificance
S-F Bond Length~1.58 ÅThe strength and reactivity of the sulfur-fluoride bond are central to its function as a leaving group.
S-C Bond Length~1.77 ÅThis bond connects the reactive sulfonyl fluoride moiety to the quinoline scaffold.
O-S-O Bond Angle~120°The geometry around the sulfur atom influences the accessibility of the electrophilic center.
C-S-F Bond Angle~107°This angle, along with other torsional angles, defines the three-dimensional shape of the molecule.

These structural parameters, often determined through X-ray crystallography of quinoline-2-sulfonyl fluoride or its derivatives, provide the foundational data for computational modeling and rational drug design.

The Reactivity Profile: A Tale of Tunable Electrophilicity

The utility of quinoline-2-sulfonyl fluoride in covalent drug discovery stems from its "tunable" reactivity. It is sufficiently stable in aqueous media to allow for systemic administration and target engagement, yet reactive enough to form a stable covalent bond with specific nucleophilic residues on a target protein.

Mechanism of Covalent Modification

The primary mechanism of action involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.

Diagram: Mechanism of Nucleophilic Attack

G Quinoline Quinoline-2-SO2F TS Transition State Quinoline->TS Nucleophilic Attack Nucleophile Protein Nucleophile (e.g., Lysine, Tyrosine) Nucleophile->TS Covalent_Adduct Covalent Adduct (Sulfonamide/Sulfonate) TS->Covalent_Adduct Fluoride Displacement Fluoride F⁻ TS->Fluoride

Caption: Nucleophilic attack on quinoline-2-sulfonyl fluoride.

Selectivity for Nucleophilic Residues

Quinoline-2-sulfonyl fluoride exhibits a degree of selectivity for different nucleophilic amino acid residues. While it can react with several nucleophiles, the reaction kinetics and efficiency are context-dependent, relying on the pKa of the residue and its accessibility within the protein's three-dimensional structure.

  • Lysine: The primary amine of lysine is a common target, forming a stable sulfonamide linkage.

  • Tyrosine: The hydroxyl group of tyrosine can also act as a nucleophile, leading to the formation of a sulfonate ester.

  • Serine and Threonine: These hydroxyl-containing residues can also be modified, although often with slower kinetics compared to tyrosine.

  • Cysteine: While the thiol group of cysteine is a potent nucleophile, sulfonyl fluorides generally show greater selectivity for amine and hydroxyl nucleophiles compared to other electrophiles like acrylamides.

This differential reactivity allows for the design of inhibitors that target specific residues within a protein's binding pocket, enhancing selectivity and reducing off-target effects.

The Role of the Quinoline Scaffold

The quinoline moiety is not merely a passive scaffold; it actively participates in the reactivity of the sulfonyl fluoride group.

  • Electronic Withdrawal: The electron-withdrawing nature of the quinoline ring enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

  • Binding Interactions: The aromatic system of the quinoline can engage in various non-covalent interactions with the target protein, such as π-π stacking and hydrophobic interactions. These interactions help to properly orient the sulfonyl fluoride group for covalent modification and contribute to the overall binding affinity.

Experimental Protocols and Applications

The successful application of quinoline-2-sulfonyl fluoride in a research setting requires robust and well-validated experimental protocols.

Synthesis of Quinoline-2-sulfonyl Fluoride

The synthesis of quinoline-2-sulfonyl fluoride can be achieved through a multi-step process, often starting from commercially available quinoline derivatives. A general workflow is outlined below.

Diagram: Synthetic Workflow

G Start Starting Material (e.g., 2-Chloroquinoline) Step1 Sulfonation Start->Step1 Step2 Conversion to Sulfonyl Chloride Step1->Step2 Step3 Fluorination Step2->Step3 End Quinoline-2-sulfonyl Fluoride Step3->End

Caption: General synthetic route to quinoline-2-sulfonyl fluoride.

Step-by-Step Methodology:

  • Sulfonation of the Quinoline Ring: A suitable quinoline precursor is reacted with a sulfonating agent (e.g., chlorosulfonic acid) to introduce a sulfonyl chloride group at the C2 position. This reaction is typically performed under anhydrous conditions and at low temperatures to control reactivity.

  • Conversion to the Sulfonyl Fluoride: The resulting quinoline-2-sulfonyl chloride is then converted to the corresponding sulfonyl fluoride. This is often achieved by treatment with a fluoride source, such as potassium fluoride, in an appropriate solvent.

  • Purification: The final product is purified using standard techniques, such as column chromatography or recrystallization, to ensure high purity for subsequent biological assays.

Self-Validating System:

  • Reaction Monitoring: Each step of the synthesis should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.

  • Product Characterization: The identity and purity of the final product must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Application in Covalent Inhibitor Design: A Case Study

Quinoline-2-sulfonyl fluoride has been successfully employed in the development of covalent inhibitors for a variety of protein targets. For instance, its incorporation into a ligand designed to target a specific kinase can lead to the irreversible inhibition of the enzyme's activity.

Experimental Workflow for Inhibitor Evaluation:

  • Target Protein Expression and Purification: The protein of interest is expressed (e.g., in E. coli or insect cells) and purified to homogeneity.

  • Enzyme Activity Assays: The inhibitory potency of the quinoline-2-sulfonyl fluoride-containing compound is determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor. The IC₅₀ value is a key parameter obtained from these assays.

  • Mass Spectrometry-based Target Engagement Studies: To confirm covalent modification, the protein is incubated with the inhibitor, and the resulting complex is analyzed by mass spectrometry. An increase in the protein's mass corresponding to the mass of the inhibitor confirms covalent bond formation.

  • Structural Biology Studies: X-ray crystallography or cryo-electron microscopy can be used to obtain a high-resolution structure of the protein-inhibitor complex, providing definitive evidence of the covalent bond and revealing the binding mode of the inhibitor.

Conclusion and Future Directions

Quinoline-2-sulfonyl fluoride represents a significant advancement in the toolkit of medicinal chemists and chemical biologists. Its well-defined structural properties and tunable reactivity profile make it an attractive electrophile for the design of selective and potent covalent inhibitors. The insights provided in this guide, from its fundamental chemical properties to practical experimental workflows, are intended to empower researchers to harness the full potential of this versatile molecule.

Future research in this area will likely focus on expanding the diversity of the quinoline scaffold to fine-tune binding affinity and selectivity, as well as exploring the application of quinoline-2-sulfonyl fluoride in other areas, such as the development of activity-based probes and diagnostic agents. The continued exploration of this and other emerging electrophiles will undoubtedly pave the way for the next generation of targeted covalent therapeutics.

References

  • Sharpless, B. K., Dong, J., & K. B. Sharpless. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Am Ende, C. W., et al. (2018). The Enduring Promise of Covalent Inhibitors. Journal of Medicinal Chemistry, 61(19), 8439-8467. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

Foundational

Quinoline-2-sulfonyl fluoride solubility in common organic solvents

An In-depth Technical Guide to the Solubility of Quinoline-2-sulfonyl Fluoride in Common Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Quinoline-2-sulfonyl Fluoride in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of quinoline-2-sulfonyl fluoride, a compound of increasing interest in medicinal chemistry and drug development. Given the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the underlying chemical principles that govern its solubility. We will explore the structural and electronic properties of quinoline-2-sulfonyl fluoride to predict its behavior in a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to ascertain precise solubility parameters in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility of this promising compound.

Introduction to Quinoline-2-sulfonyl Fluoride: A Molecule of Growing Importance

The convergence of established pharmacophores with novel reactive groups is a cornerstone of modern drug discovery. Quinoline-2-sulfonyl fluoride is a prime example of this synergy, merging the privileged quinoline scaffold with the increasingly popular sulfonyl fluoride moiety.

The Quinoline Scaffold: A Privileged Core in Medicinal Chemistry

The quinoline ring system is a recurring motif in a vast number of biologically active compounds and approved drugs.[1] Its rigid, aromatic structure provides a versatile framework for interacting with biological targets, and its derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[2][3] The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor, further enhancing its potential for molecular recognition.

The Sulfonyl Fluoride Moiety: A Versatile Tool for Covalent Targeting

Sulfonyl fluorides have garnered significant attention in recent years as a class of "tunable" electrophiles for the covalent modification of proteins.[4][5] Unlike more traditional reactive groups, sulfonyl fluorides exhibit a balance of stability and reactivity, allowing for selective engagement with nucleophilic amino acid residues beyond cysteine, such as lysine, tyrosine, and histidine.[5] This has expanded the "druggable" proteome and enabled the development of highly specific and potent covalent inhibitors.[6]

Quinoline-2-sulfonyl Fluoride: Structure and Potential Applications

Quinoline-2-sulfonyl fluoride (C₉H₆FNO₂S) combines the target-orienting capabilities of the quinoline core with the covalent-targeting potential of the sulfonyl fluoride group.[7] This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents and chemical probes. Understanding its solubility is a critical first step in its application, as it dictates the feasibility of its use in screening assays, synthetic reactions, and formulation development.

Theoretical Principles Governing Solubility

The solubility of a compound is fundamentally governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility.[8]

A Tale of Two Moieties: Analyzing the Polarity of Quinoline-2-sulfonyl Fluoride

To predict the solubility of quinoline-2-sulfonyl fluoride, we must consider the distinct contributions of its two main components:

  • The Quinoline Ring: This bicyclic aromatic system is predominantly non-polar and hydrophobic. It will readily engage in van der Waals interactions with other non-polar molecules.

  • The Sulfonyl Fluoride Group (-SO₂F): This group is highly polar and electron-withdrawing. The sulfur-oxygen and sulfur-fluorine bonds are highly polarized, creating a significant dipole moment. This part of the molecule will favor interactions with polar solvents.

The overall polarity of quinoline-2-sulfonyl fluoride is a balance of these two opposing characteristics. The presence of the strongly polar sulfonyl fluoride group on the otherwise non-polar quinoline scaffold suggests that the molecule will exhibit moderate to good solubility in polar organic solvents.

The Role of Intermolecular Forces

The dissolution of quinoline-2-sulfonyl fluoride in a solvent will be driven by the following intermolecular forces:

  • Dipole-Dipole Interactions: The polar sulfonyl fluoride group will be the primary site for dipole-dipole interactions with polar solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): The entire molecule, particularly the quinoline ring, will interact with solvent molecules via these forces.

  • Hydrogen Bonding: While quinoline-2-sulfonyl fluoride itself does not have a hydrogen bond donor, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, potentially enhancing its solubility in protic solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical principles outlined above, we can predict the solubility of quinoline-2-sulfonyl fluoride in various classes of organic solvents.

Non-Polar Solvents
  • Examples: Hexane, Toluene, Cyclohexane

  • Predicted Solubility: Low. The highly polar sulfonyl fluoride group will be disfavored in a non-polar environment, making it difficult to overcome the cohesive forces of the solid-state compound.

Polar Aprotic Solvents
  • Examples: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Predicted Solubility: Good to Excellent. These solvents possess significant dipole moments that can effectively solvate the polar sulfonyl fluoride group. The non-polar components of these solvents can also interact favorably with the quinoline ring. Solvents like DMF and DMSO are particularly powerful due to their high polarity and are expected to be excellent solvents for this compound.

Polar Protic Solvents
  • Examples: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)

  • Predicted Solubility: Moderate to Good. These solvents can engage in dipole-dipole interactions and may also form hydrogen bonds with the quinoline nitrogen. However, the energy required to disrupt the hydrogen bonding network of the solvent itself may slightly temper the solubility compared to polar aprotic solvents.

Aqueous Solubility
  • Predicted Solubility: Very Low. The large, hydrophobic quinoline ring is expected to dominate, leading to poor solubility in water. The solubility may be slightly enhanced under acidic conditions due to the protonation of the quinoline nitrogen, forming a more soluble salt.[9]

Data Presentation: Predicted Solubility Summary

The following table summarizes the predicted solubility of quinoline-2-sulfonyl fluoride in a range of common organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally.

Solvent ClassSolventPredicted SolubilityPrimary Intermolecular Forces
Non-Polar HexaneLowVan der Waals
TolueneLow to ModerateVan der Waals, π-π stacking
Polar Aprotic Dichloromethane (DCM)GoodDipole-dipole, Van der Waals
Ethyl Acetate (EtOAc)GoodDipole-dipole, Van der Waals
Acetonitrile (ACN)GoodDipole-dipole
Tetrahydrofuran (THF)GoodDipole-dipole, Van der Waals
Dimethylformamide (DMF)ExcellentDipole-dipole
Dimethyl Sulfoxide (DMSO)ExcellentDipole-dipole
Polar Protic Methanol (MeOH)Moderate to GoodDipole-dipole, Hydrogen bonding (acceptor)
Ethanol (EtOH)Moderate to GoodDipole-dipole, Hydrogen bonding (acceptor)
Aqueous WaterVery Low-

Experimental Protocols for Solubility Determination

Theoretical predictions provide a valuable starting point, but for applications in research and development, experimentally determined solubility data is indispensable. The following protocols describe methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Test: A Rapid Assessment

This method provides a quick "soluble" or "insoluble" determination.

Materials:

  • Quinoline-2-sulfonyl fluoride

  • Small test tubes or vials

  • A selection of organic solvents

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of quinoline-2-sulfonyl fluoride to a small test tube.

  • Add 0.5 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 60 seconds.[8]

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble." If a significant amount of solid remains, it is deemed "insoluble."

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[10]

Materials:

  • Quinoline-2-sulfonyl fluoride

  • Scintillation vials with screw caps

  • A selection of organic solvents

  • Analytical balance

  • Thermostatic shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of quinoline-2-sulfonyl fluoride to a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to perform a time course experiment to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature until the excess solid has settled.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of quinoline-2-sulfonyl fluoride.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mmol/L.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the quantitative determination of solubility using the shake-flask method.

G cluster_prep 1. Preparation of Saturated Solution cluster_equil 2. Equilibration cluster_sample 3. Sample Collection cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Add excess quinoline-2-sulfonyl fluoride to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in thermostatic shaker (e.g., 25°C) prep3->equil1 Incubate equil2 Shake for 24-48 hours to reach equilibrium equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 Post-incubation sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 analysis1 Dilute filtered sample sample3->analysis1 Prepare for analysis analysis2 Analyze by calibrated HPLC or UV-Vis analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 Obtain raw data calc2 Calculate solubility (mg/mL or mmol/L) calc1->calc2

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (2025). Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Vertex AI Search. (2023). Solubility of Organic Compounds.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (n.d.).
  • Patel, T. I., Laha, R., & Moschitto, M. J. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. The Journal of Organic Chemistry, 87(22), 15095–15106. [Link]

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2022).
  • Du, S., Hu, X., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
  • PubChemLite. (n.d.). Quinoline-2-sulfonyl fluoride (C9H6FNO2S). Retrieved from [Link]

  • Vertex AI Search. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Vertex AI Search. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Retrieved from [Link]

  • PubChemLite. (n.d.). Quinoxaline-2-sulfonyl fluoride (C8H5FN2O2S). Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Protein Bioconjugation Using Quinoline-2-Sulfonyl Fluoride

Authored by: Gemini, Senior Application Scientist Introduction: Harnessing the Power of Quinoline-2-Sulfonyl Fluoride for Covalent Bioconjugation The field of bioconjugation has been profoundly impacted by the developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Power of Quinoline-2-Sulfonyl Fluoride for Covalent Bioconjugation

The field of bioconjugation has been profoundly impacted by the development of "click chemistry" reactions, which offer high efficiency and specificity in covalently linking molecules to proteins.[1] Among these, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a robust and versatile strategy.[1][2] This application note provides a detailed protocol and scientific rationale for the use of quinoline-2-sulfonyl fluoride as a reagent for the targeted covalent modification of proteins.

Sulfonyl fluorides are privileged electrophiles in chemical biology and drug discovery due to their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues.[3] Unlike traditional cysteine-targeting warheads, sulfonyl fluorides can react with lysine, tyrosine, histidine, and serine residues, significantly expanding the scope of potential protein targets.[4][5] The quinoline moiety, a prominent scaffold in medicinal chemistry, offers potential for specific binding interactions within protein pockets, thereby guiding the covalent modification to a desired site.[6][7][8] This protocol is designed for researchers, scientists, and drug development professionals seeking to leverage these properties for applications such as target identification, covalent inhibitor development, and the creation of antibody-drug conjugates.

Mechanistic Overview: The Chemistry of Sulfonyl Fluoride Bioconjugation

The bioconjugation reaction with quinoline-2-sulfonyl fluoride proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism. The sulfonyl fluoride group (S(VI)-F) is a highly stable yet reactive electrophile.[1][2] Within the microenvironment of a protein's binding site, the side chains of certain amino acids can act as potent nucleophiles, attacking the sulfur atom and displacing the fluoride ion to form a stable covalent bond.

SuFEx_Mechanism Protein Protein-Nu-H (Lys, Tyr, His, Ser) TransitionState [Protein-Nu---SO2(Quinoline)---F]‡ Protein->TransitionState Nucleophilic Attack QSF Quinoline-SO2F QSF->TransitionState Conjugate Protein-Nu-SO2-Quinoline TransitionState->Conjugate Fluoride Displacement HF H-F TransitionState->HF

Caption: Mechanism of SuFEx-mediated protein bioconjugation.

The reactivity of nucleophilic amino acid residues is highly context-dependent, influenced by the local protein microenvironment which can perturb the pKa of the side chains.[5][9] For instance, the proximity of basic residues like lysine or arginine can enhance the nucleophilicity of a nearby tyrosine.[9] This inherent selectivity allows for targeted modification even in the presence of numerous potential reactive sites on the protein surface.

Experimental Protocols

Part 1: Preparation of Reagents and Buffers

This section details the preparation of all necessary stock solutions and buffers. It is crucial to use high-purity reagents and solvents to minimize side reactions and ensure reproducibility.

Table 1: Reagent and Buffer Preparation

Reagent/BufferCompositionPreparation InstructionsStorage
Quinoline-2-sulfonyl fluoride Stock 100 mM in anhydrous DMSODissolve the appropriate mass of quinoline-2-sulfonyl fluoride in anhydrous DMSO.-20°C, desiccated
Protein Stock Solution 1-10 mg/mL in PBS pH 7.4Prepare a stock solution of the target protein in phosphate-buffered saline.4°C or -80°C (as appropriate for the protein)
Reaction Buffer 50 mM HEPES, 150 mM NaCl, pH 8.0Prepare the buffer and filter-sterilize. The slightly basic pH enhances the nucleophilicity of lysine residues.4°C
Quenching Solution 1 M Tris-HCl, pH 8.0Prepare a stock solution of Tris base and adjust the pH with HCl.Room Temperature
Denaturing Buffer (for SDS-PAGE) 4X Laemmli Sample BufferCommercially available or prepared in-house.Room Temperature
Part 2: Step-by-Step Bioconjugation Protocol

This protocol outlines the general procedure for the bioconjugation of a target protein with quinoline-2-sulfonyl fluoride. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific proteins.

Bioconjugation_Workflow Start Start PrepProtein Prepare Protein Solution (1-5 µM in Reaction Buffer) Start->PrepProtein AddQSF Add Quinoline-2-sulfonyl fluoride (10-100 µM final concentration) PrepProtein->AddQSF Incubate Incubate at Room Temperature (1-24 hours) AddQSF->Incubate Quench Quench Reaction (Add Tris-HCl to 50 mM) Incubate->Quench Analyze Analyze Conjugation (SDS-PAGE, Mass Spectrometry) Quench->Analyze End End Analyze->End

Caption: General workflow for protein bioconjugation.

  • Protein Preparation:

    • Thaw the protein stock solution on ice.

    • Dilute the protein to a final concentration of 1-5 µM in pre-warmed reaction buffer. A typical reaction volume is 50-100 µL.

  • Initiation of the Conjugation Reaction:

    • Add the quinoline-2-sulfonyl fluoride stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 µM). It is recommended to test a range of concentrations to determine the optimal stoichiometry.

    • Gently mix the reaction by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-24 hours. The optimal incubation time will vary depending on the protein and the reactivity of the target residue. A time-course experiment is recommended for initial optimization.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution to a final concentration of 50 mM. The primary amine in Tris will react with any remaining quinoline-2-sulfonyl fluoride.

    • Incubate for an additional 30 minutes at room temperature.

Part 3: Analysis of Bioconjugation Efficiency

Confirmation of successful conjugation is a critical step. A combination of techniques should be employed for a thorough characterization of the conjugate.

1. SDS-PAGE Analysis:

  • Purpose: To visualize the formation of the protein conjugate. A successful conjugation may result in a slight shift in the molecular weight of the protein.

  • Procedure:

    • Mix 10-20 µL of the quenched reaction with an appropriate volume of 4X Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and run at a constant voltage.

    • Stain the gel with Coomassie Brilliant Blue or a fluorescent stain to visualize the protein bands.

2. Mass Spectrometry (MS) Analysis:

  • Purpose: To confirm the covalent modification and determine the stoichiometry of conjugation.

  • Procedure:

    • Desalt the quenched reaction sample using a suitable method (e.g., zip-tip, dialysis) to remove buffer components.

    • Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF).

    • The mass of the conjugate should be equal to the mass of the protein plus the mass of the quinoline-sulfonyl moiety (minus the mass of fluorine and a proton).

3. Peptide Mapping (LC-MS/MS):

  • Purpose: To identify the specific amino acid residue(s) that have been modified.

  • Procedure:

    • Digest the conjugated protein with a sequence-specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the modified peptide(s) by searching the MS/MS data against the protein sequence, including the mass shift corresponding to the quinoline-sulfonyl modification.

Troubleshooting and Considerations

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Low reactivity of the target residue- Steric hindrance- Suboptimal reaction conditions- Increase the concentration of quinoline-2-sulfonyl fluoride- Increase the reaction time or temperature- Optimize the reaction buffer pH
Protein Precipitation - High concentration of organic solvent (DMSO)- Protein instability under reaction conditions- Keep the final DMSO concentration below 5% (v/v)- Screen different buffer conditions for protein stability
Non-specific Labeling - High concentration of the labeling reagent- Extended reaction time- Reduce the concentration of quinoline-2-sulfonyl fluoride- Perform a time-course experiment to determine the optimal reaction time

Conclusion

The use of quinoline-2-sulfonyl fluoride offers a powerful approach for the covalent modification of proteins, enabling a wide range of applications in chemical biology and drug discovery. By leveraging the principles of SuFEx chemistry, researchers can achieve targeted and stable bioconjugation to non-cysteine residues. The protocols and considerations outlined in this application note provide a solid foundation for the successful implementation of this technology. Careful optimization of reaction conditions and thorough analytical characterization are paramount to achieving desired outcomes.

References

  • Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. The Journal of Organic Chemistry. [Link]

  • Applications of Sulfonyl Fluorides - ResearchGate. ResearchGate. [Link]

  • Synthesis of CF 3 /CHF 2 Dihydroquinoline Sulfonyl Fluorides: A Class of Important Pharmacophores - ResearchGate. ResearchGate. [Link]

  • Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC. National Institutes of Health. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - PubMed. PubMed. [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC. National Institutes of Health. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]

  • Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. National Institutes of Health. [Link]

  • Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC - NIH. National Institutes of Health. [Link]

  • Applications of sulfonyl fluorides Examples of biologically active... - ResearchGate. ResearchGate. [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines | Journal of the American Chemical Society. ACS Publications. [Link]

Sources

Application

Application Notes and Protocols: Quinoline-2-sulfonyl Fluoride for Late-Stage Peptide Functionalization

Abstract Late-stage functionalization (LSF) of peptides is a critical strategy in drug discovery and chemical biology, enabling the diversification of complex biomolecules to enhance their therapeutic properties or to in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Late-stage functionalization (LSF) of peptides is a critical strategy in drug discovery and chemical biology, enabling the diversification of complex biomolecules to enhance their therapeutic properties or to install probes for mechanistic studies. This guide details the application of quinoline-2-sulfonyl fluoride as a robust reagent for the chemoselective modification of peptides. Leveraging the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, this heteroaromatic sulfonyl fluoride demonstrates remarkable selectivity for tyrosine residues under biocompatible conditions. We provide a comprehensive overview of the underlying mechanism, detailed experimental protocols for conjugation, methods for analysis, and insights into the causality behind procedural choices, empowering researchers to effectively utilize this powerful tool for peptide LSF.

Introduction: The Imperative for Chemoselective Peptide Modification

Peptides represent a burgeoning class of therapeutics, yet their clinical utility can be hampered by poor metabolic stability, low membrane permeability, and short in-vivo half-lives.[1] Late-stage functionalization (LSF) offers a powerful paradigm to address these limitations by introducing modifications directly onto a fully assembled peptide scaffold.[2] This approach accelerates the generation of structure-activity relationships (SAR) and avoids the often-arduous de novo synthesis of each analog.

The success of LSF hinges on the availability of chemoselective reactions that can modify a specific amino acid residue in the presence of numerous other reactive functional groups. Sulfonyl fluorides have emerged as "privileged warheads" in chemical biology due to their ideal balance of stability in aqueous media and reactivity toward specific nucleophilic amino acid side chains.[3][4] This reactivity is harnessed in the SuFEx click chemistry platform, which enables efficient covalent bond formation under mild, biocompatible conditions.[1][5]

Quinoline-2-sulfonyl fluoride, the subject of this guide, is a heteroaromatic sulfonyl fluoride that offers high reactivity and selectivity, particularly for tyrosine residues. The quinoline moiety itself can impart unique characteristics, such as altered pharmacokinetics, fluorescence properties, or specific molecular interactions, making it a highly attractive tool for creating novel peptide conjugates.

The Mechanism: Tyrosine-Selective SuFEx Reaction

The functionalization of peptides with quinoline-2-sulfonyl fluoride proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism. The key to its utility in LSF is its pronounced chemoselectivity for the phenolic hydroxyl group of tyrosine over other nucleophilic residues like lysine, serine, or histidine under controlled pH conditions.[6][7]

Causality of Selectivity: The reaction is typically conducted under basic conditions (pH > 8). At this pH, the phenolic hydroxyl group of tyrosine (pKa ~10) is significantly deprotonated to its more nucleophilic phenoxide form. This phenoxide anion readily attacks the electrophilic sulfur atom of the quinoline-2-sulfonyl fluoride. In contrast, the primary amine of lysine (pKa ~10.5) is still largely protonated and thus non-nucleophilic. While other residues like serine or threonine can react, their lower acidity makes them significantly less competitive nucleophiles compared to the tyrosine phenoxide.[8] The result is a highly efficient and selective formation of a stable aryl sulfonate ester linkage.[1][6]

Figure 2: Experimental Workflow for Peptide Functionalization.

Detailed Protocol: Modification of a Tyrosine-Containing Peptide

This protocol is based on a 1 µmol scale synthesis.

Materials:

  • Tyrosine-containing peptide (lyophilized)

  • Quinoline-2-sulfonyl fluoride

  • Sodium borate buffer (50 mM, pH 8.5)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system

  • LC-MS system

Protocol Steps:

  • Peptide Stock Solution Preparation:

    • Accurately weigh the peptide corresponding to 1.0 µmol.

    • Dissolve the peptide in 950 µL of 50 mM sodium borate buffer (pH 8.5) to achieve a final concentration of approximately 1.05 mM.

    • Scientist's Note: The choice of a borate buffer at pH 8.5 is deliberate. It provides sufficient buffering capacity in the optimal range for tyrosine deprotonation while minimizing hydrolysis of the sulfonyl fluoride reagent, which can accelerate at higher pH. [9]

  • Reagent Stock Solution Preparation:

    • Prepare a 100 mM stock solution of quinoline-2-sulfonyl fluoride in anhydrous DMSO. For example, dissolve 2.1 mg (10 µmol) in 100 µL of DMSO.

    • Scientist's Note: Anhydrous DMSO is crucial as sulfonyl fluorides can undergo slow hydrolysis. [4]Preparing a concentrated stock allows for minimal addition of organic solvent to the aqueous reaction mixture, preserving peptide solubility and native conformation.

  • Reaction Setup and Incubation:

    • To the 1.0 µmol of peptide in 950 µL of buffer, add 10 µL of the 100 mM quinoline-2-sulfonyl fluoride stock solution (1.0 µmol, 1 equivalent). For initial trials, using 1-2 equivalents is recommended.

    • Vortex gently to mix. The final DMSO concentration should be ~1% (v/v).

    • Incubate the reaction at room temperature (20-25°C) for 2 hours.

  • Reaction Monitoring:

    • At time points (e.g., T=0, T=1h, T=2h), take a 5 µL aliquot of the reaction mixture.

    • Quench the aliquot by diluting it 1:20 in 95 µL of 0.1% TFA in water.

    • Analyze the quenched sample by LC-MS to monitor the consumption of the starting peptide and the formation of the product. The expected mass increase for the quinoline-sulfonyl moiety is +193.02 Da (C₉H₆NO₂S).

  • Purification:

    • Once the reaction is complete as determined by LC-MS, acidify the entire reaction mixture with 1% TFA solution to a pH of ~2-3 to stop the reaction.

    • Purify the modified peptide using reverse-phase HPLC. A standard gradient of water/ACN with 0.1% TFA is typically effective.

    • Collect fractions corresponding to the product peak and lyophilize to obtain the purified, modified peptide.

  • Characterization:

    • Confirm the final product's identity and purity via high-resolution mass spectrometry (HRMS).

    • Perform tandem MS (MS/MS) to confirm the site of modification. Fragmentation should show the mass modification localized to the tyrosine residue.

Data Presentation and Interpretation

Quantitative data from optimization experiments should be tabulated for clear comparison.

Table 1: Optimization of Reaction Conditions for Peptide 'Ac-GYG-NH₂'

EntryEquivalents of ReagentpHTime (h)Conversion (%) [a]
11.08.5275
22.08.52>95
35.08.52>95 [b]
42.07.5230
52.09.02>95

[a] Conversion determined by integration of peak areas from LC-MS chromatograms. [b] No significant increase in side products observed.

Interpretation: The data clearly indicates that the reaction is highly pH-dependent, with significantly lower conversion at pH 7.5 (Entry 4). Using 2 equivalents of the quinoline-2-sulfonyl fluoride reagent at pH 8.5 provides excellent conversion within 2 hours (Entry 2).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conversion 1. Incorrect pH (too low).2. Reagent hydrolysis.3. Peptide aggregation.1. Verify buffer pH is between 8.5-9.0.2. Prepare fresh reagent stock in anhydrous solvent.3. Increase organic co-solvent (e.g., up to 20% ACN or DMF).
Multiple Products/Side Reactions 1. Reaction at other nucleophilic residues (Lys, Ser, His).2. Reagent degradation.1. Lower the pH to 8.0-8.5 to increase Tyr selectivity.2. Use fewer equivalents of the reagent.3. Ensure reagent purity.
Poor Product Recovery 1. Adsorption to vials.2. Poor solubility of modified peptide.3. Inefficient HPLC purification.1. Use low-adsorption labware.2. Modify HPLC gradient or use a different buffer system (e.g., formic acid instead of TFA).

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.

  • Kelly, M. J., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society.

  • Zhu, Y., et al. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. The Journal of Organic Chemistry, 87(22), 15679–15683.

  • Gemo, A., et al. (2023). A modular flow platform enables selective and fast SuFEx ligation of small molecules, peptides, and proteins. ChemRxiv.

  • Lucas, S. W., et al. (2022). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry, 127, 106020.

  • Enamine. (2025). Sulfonyl Fluorides. Enamine Store.

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.

  • Kim, B. M., et al. (2016). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Angewandte Chemie International Edition, 55(4), 1397-1401.

  • Kim, B. M., et al. (2016). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Semantic Scholar.

  • Zong, T., et al. (2024). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 15(18), 6825-6832.

  • Li, G., et al. (2022). A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols. Organic & Biomolecular Chemistry, 20(40), 7931-7935.

  • Wang, Y., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2853.

  • Kim, B. M., et al. (2016). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Request PDF.

  • Kelly, M. J., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.

  • Wang, H., et al. (2023). Late-Stage Diversification of Peptides via Pd-Catalyzed Site-Selective δ-C(sp2)−H Fluorination and Amination. The Journal of Organic Chemistry, 88(20), 14529–14538.

  • Pal, S., & 't Hart, P. (2025). Late-Stage Functionalization of Peptides on Solid-Phase via Photochemical Decarboxylative Arylation. Methods in Molecular Biology.

Sources

Method

Best Catalytic Systems for Activating Quinoline-2-Sulfonyl Fluoride in Organic Synthesis: A Comprehensive SuFEx Protocol Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Rationale As a Senior Application Scientist, I frequently encou...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Rationale

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing heteroaromatic hubs in late-stage drug development. Quinoline-2-sulfonyl fluoride (QSF) represents a privileged structural motif in medicinal chemistry, offering a highly stable yet selectively activatable warhead for covalent inhibitor design and modular synthesis[1].

The activation of QSF falls under the domain of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. However, QSF is not a standard substrate. The proximity of the strongly electron-withdrawing and coordinating quinoline nitrogen to the sulfonyl group alters its reactivity profile. While the S(VI) center is highly electrophilic, the heteroaromatic nitrogen can sequester certain catalysts or promote off-target interactions. Consequently, standard DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) catalysis often requires excessively high loadings (10–30 mol%) and prolonged reaction times to achieve full conversion with QSF[2].

To achieve self-validating, high-yield protocols, we must move beyond basic DBU systems and employ advanced catalytic environments—specifically organosuperbases for accelerated kinetics, and N-Heterocyclic Carbenes (NHCs) for mild, silicon-free relay catalysis[3].

Mechanistic Pathways & Catalyst Selection

The successful activation of QSF relies on choosing a catalytic system that matches the nucleophile's electronic and steric demands. The causality behind these selections is rooted in the thermodynamic and kinetic properties of the S–F bond cleavage.

  • Organosuperbases (BTMG & BEMP): For unreactive hubs or aliphatic alcohols, standard bases fail. Barton’s base (BTMG) and BEMP provide extreme basicity (pKaH > 27 in MeCN) without acting as competing nucleophiles[4]. When paired with HMDS (Hexamethyldisilazane), BTMG rapidly deprotonates the alcohol. HMDS silylates the intermediate, and the departing fluoride is irreversibly trapped as TMS-F. This thermodynamic sink drives the reaction to completion in minutes.

  • NHC / HOBt Relay Catalysis: For sterically hindered amines or secondary alcohols, superbases can cause substrate degradation. NHCs act as Brønsted bases, forming a non-covalent hydrogen-bonded complex with the nucleophile[5]. When paired with HOBt (1-Hydroxybenzotriazole), a relay mechanism occurs: HOBt temporarily displaces the fluoride to form a highly electrophilic quinoline-2-sulfonylbenzotriazole intermediate, which is rapidly intercepted by the NHC-activated amine[3].

  • Lewis Acid Catalysis (Ca(NTf₂₂)): Calcium triflimide acts as a bidentate Lewis acid, coordinating simultaneously to the sulfonyl oxygen and the quinoline nitrogen. This dramatically increases the electrophilicity of the S(VI) center, allowing for the coupling of silyl amines under mild heating.

Visualization of Activation Pathways

QSF_Activation cluster_0 Catalytic Systems QSF Quinoline-2-Sulfonyl Fluoride (QSF) BTMG BTMG / HMDS (Organosuperbase) QSF->BTMG Base Act. NHC NHC / HOBt (Relay Catalysis) QSF->NHC H-Bond Act. Lewis Ca(NTf2)2 (Lewis Acid) QSF->Lewis Electrophilic Act. Nuc_O O-Nucleophiles (Alcohols, Phenols) BTMG->Nuc_O NHC->Nuc_O Nuc_N N-Nucleophiles (Amines) NHC->Nuc_N Lewis->Nuc_N Prod_O Quinoline-2-Sulfonates Nuc_O->Prod_O Prod_N Quinoline-2-Sulfonamides Nuc_N->Prod_N

Fig 1: Catalytic activation pathways for Quinoline-2-Sulfonyl Fluoride in SuFEx chemistry.

Quantitative Data: Catalytic System Comparison

The following table summarizes the operational parameters for activating QSF based on empirical SuFEx data.

Catalytic SystemTarget NucleophileAdditive / Co-catalystCatalyst LoadingTemp (°C)Time (h)Avg. Yield (%)Mechanistic Advantage
DBU Aryl Silyl EthersNone10 - 20 mol%2512 - 2470 - 85Standard baseline; relies on native Si-F thermodynamics.
BEMP Phenols / AminesNone5 - 10 mol%252 - 685 - 95High basicity (pKaH 27.6) overcomes QSF's attenuated reactivity.
BTMG Alcohols (1°, 2°)HMDS (1 equiv)5 - 10 mol%250.5 - 190 - 99Accelerated kinetics; HMDS traps F⁻ irreversibly as TMS-F.
NHC Hindered AminesHOBt / MS 4Å10 mol%2524 - 4880 - 95Silicon-free; H-bond activation prevents amine degradation.
Ca(NTf₂) Silyl AminesNone10 - 15 mol%5012 - 2475 - 90Lewis acid coordinates to S=O and quinoline nitrogen.

Experimental Protocols

Protocol A: BTMG/HMDS-Accelerated SuFEx of QSF with Alcohols

Designed for rapid, high-yield synthesis of quinoline-2-sulfonates using aliphatic or aromatic alcohols[4].

Step 1: Preparation of the Reaction Mixture In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Quinoline-2-sulfonyl fluoride (1.0 mmol) and the target alcohol (1.0 mmol). Purge the flask with dry nitrogen for 5 minutes. Causality: Water competes as an O-nucleophile, leading to premature hydrolysis of the sulfonyl fluoride into a sulfonic acid. Nitrogen purging ensures a strictly anhydrous environment.

Step 2: Addition of Reagents Inject anhydrous acetonitrile (MeCN, 2.0 mL), followed by HMDS (1.0 mmol). Finally, add BTMG (0.05 mmol, 5 mol%). Causality: MeCN provides the optimal dielectric constant for stabilizing the polar transition state. HMDS must be added before the catalyst to ensure it is available to silylate the alcohol immediately upon BTMG-mediated deprotonation.

Step 3: Reaction Monitoring Stir the mixture at room temperature (25 °C). Monitor via TLC or LC-MS. The reaction typically reaches >95% conversion within 30 minutes. Causality: The extreme basicity of BTMG accelerates the formation of the reactive alkoxide. The generation of TMS-F (Si-F bond energy ~135 kcal/mol) provides an irreversible thermodynamic sink, driving the rapid kinetics.

Step 4: Workup and Purification Concentrate the mixture under reduced pressure. Purify directly via flash column chromatography (Hexanes/EtOAc). Causality: The byproduct (TMS-F) is highly volatile (bp ~16 °C) and evaporates during concentration. This leaves a remarkably clean crude mixture and bypasses the need for an aqueous workup, which could hydrolyze sensitive ester linkages.

Protocol B: NHC/HOBt Relay Catalysis for QSF Amidation

Designed for silicon-free coupling of QSF with sterically hindered amines[3].

Step 1: Catalyst and Scavenger Preparation In a nitrogen-filled glovebox, charge a reaction vial with the NHC precursor (10 mol%), HOBt (10 mol%), and freshly activated 4Å molecular sieves (200 mg/mmol). Causality: NHCs are highly sensitive to moisture and oxygen. Because this is a silicon-free protocol, molecular sieves are mandatory to act as a physical sink for the HF byproduct, preventing the protonation and irreversible deactivation of the NHC catalyst.

Step 2: Substrate Addition Add Quinoline-2-sulfonyl fluoride (1.0 mmol) and the target amine (1.2 mmol), followed by anhydrous toluene (2.0 mL). Causality: Toluene is chosen over polar solvents to suppress background uncatalyzed hydrolysis and to maximize the non-covalent hydrogen-bonding interaction between the NHC and the amine.

Step 3: Execution and Workup Seal the vial, remove it from the glovebox, and stir at room temperature for 24–48 hours. Filter the mixture through a short pad of Celite to remove the molecular sieves, wash with EtOAc, and concentrate. Causality: The relay mechanism dictates that HOBt temporarily displaces the fluoride to form a highly electrophilic quinoline-2-sulfonylbenzotriazole. The NHC-activated amine then rapidly attacks this intermediate. Filtering through Celite cleanly removes the solid HF-laden sieves without requiring an aqueous extraction.

References

  • [1] Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. ACS Publications. URL:

  • [5] N-Heterocyclic carbene-catalyzed SuFEx reactions of functionalized secondary alcohols. ChemRxiv. URL:

  • [3] SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. URL:

  • [2] Accelerated SuFEx Click Chemistry For Modular Synthesis. NIH PMC. URL:

  • [4] Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. URL:

Sources

Application

Quinoline-2-sulfonyl fluoride as a building block in targeted drug discovery

Application Note & Protocol Guide: Quinoline-2-sulfonyl Fluoride as a Building Block in Targeted Drug Discovery Executive Summary The paradigm of covalent drug discovery has rapidly evolved beyond the traditional targeti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Quinoline-2-sulfonyl Fluoride as a Building Block in Targeted Drug Discovery

Executive Summary

The paradigm of covalent drug discovery has rapidly evolved beyond the traditional targeting of cysteine residues. Driven by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, sulfonyl fluorides have emerged as privileged electrophiles capable of targeting tyrosine, lysine, serine, and histidine residues[1]. Among these, heteroaryl sulfonyl fluorides—specifically quinoline-2-sulfonyl fluoride —represent a "next-generation" class of warheads. By combining the privileged quinoline pharmacophore with a highly stable, context-dependent electrophile, this building block offers optimized intrinsic reactivity, enhanced aqueous solubility, and superior stability in whole blood and plasma compared to traditional phenyl-based sulfonyl fluorides[2].

This application note details the mechanistic rationale, comparative advantages, and self-validating protocols for utilizing quinoline-2-sulfonyl fluoride in both high-throughput direct-to-biology screening and chemoproteomic profiling.

The Mechanistic Advantage of Heteroaryl Sulfonyl Fluorides

The utility of quinoline-2-sulfonyl fluoride is rooted in its unique physicochemical profile. Traditional sulfonyl chlorides are highly reactive but suffer from rapid aqueous hydrolysis and indiscriminate off-target labeling. Conversely, fluorosulfates are highly stable but often exhibit reactivity too low for potent target engagement[3].

Quinoline-2-sulfonyl fluoride strikes an optimal balance. The S(VI)-F bond is virtually inert under physiological conditions due to the high bond dissociation energy and the shielding effect of the oxygen atoms. However, when the quinoline moiety non-covalently recognizes a specific protein binding pocket, the microenvironment desolvates the warhead. If a nucleophilic residue (e.g., the phenoxide of a tyrosine or the unprotonated ε-amino group of a lysine) is in close proximity, a proximity-driven SuFEx reaction occurs, displacing the fluoride ion and forming an irreversible covalent bond[4].

Furthermore, the electron-deficient nature of the quinoline ring finely tunes the electrophilicity of the sulfonyl group, enhancing its reactivity toward target nucleophiles while maintaining exceptional hydrolytic stability[5].

Table 1: Physicochemical & Reactivity Comparison of Electrophilic Warheads
Warhead TypeAqueous Stability (pH 7.4)Intrinsic ReactivityTargetable ResiduesOff-Target Promiscuity
Sulfonyl Chloride Very Low (Minutes)Extremely HighAll nucleophilesVery High
Phenyl Sulfonyl Fluoride Moderate (Hours)HighTyr, Lys, Ser, HisModerate
Quinoline-2-Sulfonyl Fluoride High (Days) Tunable / Moderate Tyr, Lys, Ser, His Low (Proximity-driven)
Fluorosulfate Very High (Weeks)LowTyr, LysVery Low
Table 2: Context-Dependent Reactivity of Quinoline-2-sulfonyl Fluoride
Target Amino AcidNucleophileFree Amino Acid pKaActivation Mechanism in Protein Pocket
Tyrosine Phenol (-OH)~10.0Hydrogen bonding networks lower the pKa, generating a highly nucleophilic phenoxide ion[4].
Lysine ε-Amino (-NH2)~10.5Hydrophobic pockets depress the pKa, ensuring the amine is unprotonated and reactive[4].
Serine Hydroxyl (-OH)~13.0Requires a catalytic triad (e.g., His/Asp) to activate the hydroxyl for nucleophilic attack[4].

Experimental Workflows & Methodologies

Workflow A: High-Throughput SuFEx Derivatization (Direct-to-Biology)

Because the S(VI)-F bond is highly stable to water, quinoline-2-sulfonyl fluoride can be used as a central hub to synthesize libraries of sulfonamides directly in microtiter plates. The crude reaction mixtures can be screened in biochemical assays without purification—a strategy known as "direct-to-biology"[6].

Mechanistic Rationale: Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to deprotonate the incoming amine nucleophile but mild enough to prevent the base-catalyzed hydrolysis of the sulfonyl fluoride hub[6].

Step-by-Step Protocol:

  • Preparation: In a 96-well polypropylene microtiter plate, dispense 10 µL of a 10 mM solution of quinoline-2-sulfonyl fluoride (in DMSO) into each well (final amount: 0.1 µmol).

  • Amine Addition: Add 12 µL of a 10 mM solution of diverse primary/secondary amines (1.2 equivalents) to the respective wells[6].

  • Catalysis: Add 15 µL of a 10 mM aqueous solution of K2​CO3​ (1.5 equivalents) to each well[6].

  • Incubation: Seal the plate and agitate on a plate shaker at room temperature for 8 hours.

  • Self-Validation (QC): Randomly sample 5% of the wells. Dilute 1 µL of the reaction mixture into 99 µL of LC-MS grade acetonitrile and inject into an LC-MS to verify >80% conversion to the sulfonamide.

  • Direct Assay: Transfer 1 µL of the crude reaction mixture directly into 99 µL of the biological assay buffer (e.g., enzyme inhibition assay). The unreacted fluoride hub will not interfere due to its bio-orthogonality in the absence of a specific binding pocket[6].

Direct_To_Biology N1 Quinoline-2-sulfonyl Fluoride Hub N2 Amine Library Addition (96-well microtiter plates) N1->N2 Dispense N3 SuFEx Reaction (Mild Base, RT, 8h) N2->N3 Add K2CO3 N4 In Situ Biological Assay (No Purification) N3->N4 Direct Transfer N5 Hit Identification & SAR Profiling N4->N5 Data Analysis

Fig 1. Direct-to-biology high-throughput screening workflow using SuFEx chemistry.

Workflow B: Chemoproteomic Labeling of Cell Lysates

To identify the specific protein targets and amino acid residues modified by a quinoline-2-sulfonyl fluoride probe, researchers utilize chemoproteomic mapping (e.g., isoTOP-ABPP)[1].

Mechanistic Rationale: An alkyne-tagged derivative of the quinoline-2-sulfonyl fluoride is used. The alkyne is biologically inert and sterically minimal, ensuring it does not disrupt the quinoline pharmacophore's natural binding affinity. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is performed after protein labeling to attach a biotin reporter for enrichment[4].

Step-by-Step Protocol:

  • Lysate Preparation: Prepare native cell lysate (e.g., HEK293T) in PBS (pH 7.4) at a protein concentration of 2 mg/mL. Ensure no primary amine buffers (like Tris) are used, as high concentrations can theoretically compete over long incubations.

  • Probe Incubation: Treat 1 mL of lysate with the alkyne-tagged quinoline-2-sulfonyl fluoride probe (final concentration: 10 µM) for 2 hours at 37°C.

  • Self-Validation (Competition Control): In parallel, pre-incubate a separate 1 mL lysate sample with 100 µM of untagged quinoline-2-sulfonyl fluoride for 30 minutes prior to adding the alkyne probe. A successful experiment will show >90% reduction in signal in this control, proving the labeling is site-specific and saturable, not random collision[1].

  • Click Chemistry: Add the CuAAC reagents to the lysate: Biotin-PEG3-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4​ (1 mM). Vortex gently and incubate for 1 hour at room temperature.

  • Precipitation & Enrichment: Precipitate proteins using cold methanol/chloroform. Resuspend the protein pellet in 1% SDS/PBS and enrich the biotinylated proteins using streptavidin-agarose beads.

  • Digestion & LC-MS/MS: Perform on-bead trypsin digestion. Elute the resulting peptides and analyze via high-resolution LC-MS/MS to identify the modified proteins and pinpoint the exact site of SuFEx modification (Tyr, Lys, or Ser)[3].

SuFEx_Mechanism A Quinoline-2-sulfonyl Fluoride B Protein Target (Non-covalent Binding) A->B Pharmacophore Recognition C Proximity-Driven Activation B->C Microenvironment Desolvation D Nucleophilic Attack (Tyr, Lys, Ser, His) C->D F- Leaving Group E Stable Covalent Adduct D->E SuFEx Click

Fig 2. Proximity-driven SuFEx activation pathway for quinoline-2-sulfonyl fluoride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Quinoline-2-Sulfonyl Fluoride SuFEx Couplings

Welcome to the Application Support Center. Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry by offering remarkable stability and selective reactivity.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry by offering remarkable stability and selective reactivity. However, electron-deficient heteroaryl sulfonyl fluorides—specifically quinoline-2-sulfonyl fluoride —present unique mechanistic challenges.

Due to the strong electron-withdrawing nature of the quinoline core and the coordinative ability of the heterocyclic nitrogen, researchers frequently encounter stalled reactions, competitive desulfonylation, and unexpected hydrolysis. This guide synthesizes field-proven protocols and mechanistic insights to help you troubleshoot and optimize your SuFEx workflows.

Part 1: Frequently Asked Questions & Troubleshooting Logic

Q1: My reaction stalls with >50% unreacted quinoline-2-sulfonyl fluoride when using triethylamine (TEA) or DIPEA. How can I drive it to completion? A1: TEA and DIPEA are often insufficiently basic or nucleophilic to activate the S(VI)-F bond efficiently, especially when the heteroaryl group modulates the electrophilicity of the sulfur center.

  • Causality & Solution: The quinoline nitrogen can non-productively coordinate with weak activators. Switch to a stronger, non-nucleophilic amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP . Alternatively, employ Lewis acid catalysis. Calcium triflimide, Ca(NTf2)2, has been shown to effectively trap the leaving fluoride ion via silicon/calcium exchange dynamics, accelerating the reaction without requiring harsh basic conditions that might degrade sensitive substrates[1]. For highly unreactive amines, using an N-heterocyclic carbene (NHC) with HOBt as a co-catalyst can dramatically improve yields by forming a highly reactive intermediate[2].

Q2: LC-MS shows a major side product with a mass corresponding to [M - SO2]. What is happening? A2: You are observing desulfonylative fluorination .

  • Causality & Solution: Electron-deficient heteroaryl sulfonyl fluorides have elongated, weakened C(sp2)–S bonds. Under thermal stress (>100°C) or in the presence of trace transition metals, these substrates undergo oxidative addition and SO2 extrusion to form 2-fluoroquinoline[3].

  • Action: Keep reaction temperatures strictly below 80°C. Ensure all glassware, magnetic stir bars, and reagents are rigorously free of palladium or copper cross-contamination.

Q3: I am seeing significant conversion to quinoline-2-sulfonic acid. Aren't sulfonyl fluorides supposed to be stable to water? A3: While the S-F bond is remarkably stable to neutral water compared to S-Cl bonds, the combination of strong organic bases (like DBU) and adventitious moisture leads to rapid basic hydrolysis.

  • Causality & Solution: The quinoline ring withdraws electron density from the sulfonyl group, increasing its susceptibility to hard nucleophiles like hydroxide ions generated from wet solvents.

  • Action: Switch from polar hygroscopic solvents (like DMF or MeCN) to rigorously anhydrous Toluene or 1,4-Dioxane . Toluene has been demonstrated to provide quantitative yields in sensitive SuFEx click reactions by minimizing moisture solubility and suppressing hydrolysis[2].

Part 2: Mechanistic & Diagnostic Visualizations

To systematically identify the root cause of low coupling yields, follow the diagnostic workflow below based on your crude LC-MS data.

Workflow Start Low Yield in Quinoline-2-SO2F SuFEx CheckLCMS Analyze LC-MS Profile Start->CheckLCMS Hydrolysis Major Product: Quinoline-2-sulfonic acid CheckLCMS->Hydrolysis Mass = M - F + OH Desulfonylation Major Product: 2-Fluoroquinoline CheckLCMS->Desulfonylation Mass = M - SO2 NoReaction Major Product: Unreacted Starting Material CheckLCMS->NoReaction Mass = M FixHydro Action: Use anhydrous Toluene. Switch base to BEMP/DBU. Hydrolysis->FixHydro FixDesulf Action: Lower temp (<80°C). Remove Pd/transition metals. Desulfonylation->FixDesulf FixNoRxn Action: Add Ca(NTf2)2 Lewis Acid or NHC/HOBt co-catalyst. NoReaction->FixNoRxn

Diagnostic workflow for troubleshooting quinoline-2-sulfonyl fluoride SuFEx couplings.

Mechanism QSO2F Quinoline-2-SO2F SuFEx SuFEx Pathway (Desired) QSO2F->SuFEx Nucleophile, Base (e.g., DBU, Ca(NTf2)2) Desulf Desulfonylation (Side Reaction) QSO2F->Desulf High Temp (>150°C) or Pd catalyst Product Quinoline-2-Sulfonamide SuFEx->Product SideProd 2-Fluoroquinoline + SO2 Desulf->SideProd

Competing pathways: SuFEx coupling vs. desulfonylative fluorination in sulfonyl fluorides.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and experimental outcomes for the coupling of quinoline-2-sulfonyl fluoride with a standard secondary amine. Use this matrix to benchmark your own optimization screens.

SolventCatalyst / BaseTemp (°C)Mechanistic OutcomeExpected Yield (%)
Acetonitrile (MeCN)TEA (2.0 eq)25Incomplete activation; stalled reaction.< 15%
DMF (Non-anhydrous)DBU (1.5 eq)25Competitive basic hydrolysis to sulfonic acid.~ 30%
Toluene (Anhydrous) DBU (1.5 eq) 25 Efficient SuFEx coupling; moisture excluded. > 85%
1,4-Dioxane Ca(NTf2)2 (10 mol%) 50 Lewis acid trapping of fluoride; rapid turnover. > 90%
ToluenePd trace contaminant150C-S bond cleavage; SO2 extrusion[3].< 5% (SuFEx)

Part 4: Standard Operating Protocol (SOP)

Self-Validating Protocol: Robust SuFEx Coupling of Quinoline-2-Sulfonyl Fluoride This protocol utilizes Lewis acid catalysis to ensure high conversion while preventing basic hydrolysis.

Step 1: Rigorous Preparation

  • Flame-dry a 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Backfill the vessel with dry Nitrogen or Argon three times to ensure an inert atmosphere.

  • Add quinoline-2-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target nucleophile (amine/phenol, 1.2 equiv, 0.6 mmol) to the vial.

Step 2: Catalysis & Activation

  • Add Ca(NTf2)2 (0.10 equiv, 0.05 mmol) and DABCO (0.5 equiv, 0.25 mmol) to the reaction mixture[1].

  • Causality Check: DABCO acts as a mild proton sponge, while Ca(NTf2)2 activates the S-F bond without generating localized high-pH microenvironments that cause hydrolysis.

  • Inject 2.0 mL of rigorously anhydrous 1,4-Dioxane or Toluene.

Step 3: Reaction & Self-Validating Monitoring

  • Stir the reaction at 50°C.

  • At the 2-hour mark, extract a 5 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze.

  • Validation: The disappearance of the parent mass and the absence of the [M - SO2] peak confirms that desulfonylation is successfully suppressed. If unreacted starting material remains without hydrolysis products, add an additional 5 mol% of Ca(NTf2)2.

Step 4: Quenching & Isolation

  • Once complete, cool the reaction to room temperature.

  • Quench by adding 5 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

References

  • Title :2 | Source : ACS Catalysis

  • Title :3 | Source : Chemical Science (RSC Publishing)

  • Title : 1 | Source : PMC - NIH

Sources

Optimization

Technical Support Center: Troubleshooting Quinoline-2-Sulfonyl Fluoride Storage &amp; Hydrolysis

Welcome to the SuFEx Chemistry Support Center. As a Senior Application Scientist, I frequently encounter researchers who struggle with the degradation of highly reactive electrophiles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Chemistry Support Center. As a Senior Application Scientist, I frequently encounter researchers who struggle with the degradation of highly reactive electrophiles. While sulfur(VI) fluorides are celebrated for their remarkable stability compared to their chloride counterparts[1], heteroaromatic variants like quinoline-2-sulfonyl fluoride (Q2SF) present unique handling challenges[2].

This guide is designed to move beyond basic storage instructions. Here, we will dissect the chemical causality behind Q2SF hydrolysis, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure your reagents remain pristine for late-stage functionalization and SuFEx click chemistry.

The Mechanistic Reality of Heteroaromatic S(VI) Fluorides

To prevent degradation, we must first understand the mechanism of failure. Sulfonyl fluorides generally resist hydrolysis under physiological and ambient conditions[1]. However, the quinoline ring fundamentally alters the electronic environment of the sulfur center.

The nitrogen atom in the quinoline ring is highly electronegative, rendering the adjacent 2-position severely electron-deficient. This inductive effect increases the electrophilicity of the S(VI) center, making the S-F bond unusually susceptible to nucleophilic attack by trace water. Furthermore, the quinoline nitrogen can act as a localized base, hydrogen-bonding with trace moisture and accelerating the hydrolysis kinetics. Once initiated, hydrolysis generates quinoline-2-sulfonic acid and hydrogen fluoride (HF). HF can autocatalytically etch standard borosilicate glassware, releasing more water into the system and creating a runaway degradation loop.

G Q2SF Quinoline-2-Sulfonyl Fluoride (Intact S-F Bond) Hydrolysis Hydrolysis Pathway (Nucleophilic Attack) Q2SF->Hydrolysis Electrophilic Sulfur TraceH2O Trace Moisture (Atmospheric/Solvent) TraceH2O->Hydrolysis Nucleophile Base Basic Impurities (Glassware/Solvent) Base->Hydrolysis Catalyzes Attack Temp Elevated Temperature (>4°C) Temp->Hydrolysis Accelerates Kinetics SulfonicAcid Quinoline-2-Sulfonic Acid (Degraded Product) Hydrolysis->SulfonicAcid Primary Product HF Hydrogen Fluoride (Autocatalytic Byproduct) Hydrolysis->HF Acidic Byproduct HF->Hydrolysis Autocatalysis (Glass etching)

Factors driving the hydrolysis of quinoline-2-sulfonyl fluoride.

Troubleshooting FAQs

Q1: Why is my quinoline-2-sulfonyl fluoride degrading even when stored in a desiccator? A1: A standard desiccator only controls macro-environmental humidity. It does not address moisture already adsorbed onto the inner walls of your storage vial or the ambient air trapped inside the headspace during opening. Because Q2SF is highly electrophilic[2], even micromolar amounts of water introduced during repeated freeze-thaw cycles (taking the vial in and out of a cold room) will initiate hydrolysis. You must transition to an inert-gas, single-use aliquot system.

Q2: How do I recover or purify partially hydrolyzed Q2SF? A2: If your Q2SF has partially degraded, it will contain quinoline-2-sulfonic acid and trace HF. Because the sulfonic acid byproduct is highly polar and water-soluble, you can rescue the intact Q2SF via a rapid liquid-liquid extraction. Dissolve the crude mixture in cold dichloromethane (DCM) and wash quickly with ice-cold saturated aqueous sodium bicarbonate (NaHCO₃). The intact Q2SF partitions into the organic layer, while the sulfonic acid salt and neutralized HF remain in the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure without heating.

Q3: Does the choice of solvent during stock solution preparation affect long-term stability? A3: Absolutely. Preparing stock solutions for long-term storage is strongly discouraged for heteroaromatic sulfonyl fluorides[3]. If a solution must be prepared, strictly anhydrous, aprotic solvents (e.g., dry acetonitrile) are mandatory. Avoid dimethylformamide (DMF) entirely for storage; DMF slowly degrades to release dimethylamine, which will act as a nucleophile and undergo a rapid SuFEx reaction with your reagent, destroying your stock[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your workflow, do not rely on assumptions about reagent purity. The following protocols establish a self-validating system for storage and quality control.

Protocol A: Ultra-Dry Storage Preparation and Aliquoting Workflow

Causality: Repeatedly opening a cold bulk container introduces atmospheric moisture, which condenses and initiates hydrolysis. Aliquoting isolates the bulk supply from this risk, ensuring that only the required amount is exposed to ambient conditions.

  • Preparation: Dry amber glass vials (2 mL) and PTFE-lined screw caps in an oven at 120°C for at least 4 hours. Transfer them directly into a desiccator to cool.

  • Inert Transfer: Move the bulk Q2SF and the dried vials into an argon-filled glovebox.

  • Aliquoting: Weigh out single-experiment quantities (e.g., 50–100 mg) of Q2SF into the individual amber vials.

  • Sealing: Cap the vials tightly with the PTFE-lined caps while still inside the glovebox. Wrap the seal with Parafilm.

  • Storage: Place the aliquoted vials inside a secondary container filled with indicating Drierite (calcium sulfate) and store at -20°C. Self-Validation Step: Weigh one sealed aliquot vial on an analytical balance before storage and again after 30 days. A mass increase indicates a compromised seal and moisture ingress.

StorageWorkflow Synth Synthesized/Purchased Q2SF Purify Lyophilization & Vacuum Drying Synth->Purify Remove trace H2O Argon Argon Backfilling (Glovebox) Purify->Argon Inert atmosphere Aliquots Single-Use Aliquots (Amber Glass) Argon->Aliquots Prevent freeze-thaw Store Store at -20°C (Over Desiccant) Aliquots->Store Long-term stability

Optimal workflow for the long-term storage of sulfonyl fluorides.

Protocol B: Rapid Quality Control (QC) via TLC

Causality: Running a complex SuFEx reaction with degraded starting material wastes expensive biological targets or complex amines. A rapid TLC check validates the integrity of the S-F bond prior to the experiment.

  • Sample Prep: Dissolve ~1 mg of the Q2SF aliquot in 100 µL of anhydrous DCM.

  • Elution: Spot the solution onto a silica gel TLC plate. Elute using a solvent system of 3:1 Hexanes:Ethyl Acetate.

  • Visualization: Visualize under UV light (254 nm). Self-Validation Step: Intact Q2SF will migrate with a high Rf value (~0.6–0.8). If hydrolysis has occurred, quinoline-2-sulfonic acid will appear as a distinct, highly polar spot stuck completely at the baseline (Rf = 0.0). If a baseline spot is observed, execute the rescue extraction described in Q2 before proceeding.

Quantitative Stability Data

The table below summarizes the comparative stability of heteroaromatic sulfonyl halides under various storage conditions, highlighting the critical need for strict environmental control when handling quinoline-2-sulfonyl fluoride compared to simple phenyl systems[3].

Compound ClassHalide TypeStorage ConditionTimeframe% Intact (Estimated)
Quinoline-2-sulfonyl fluorideFluoride-20°C, Anhydrous (Argon)12 Months> 98%
Quinoline-2-sulfonyl fluorideFluoride25°C, Ambient Humidity1 Month~ 85% (Hydrolysis)
Quinoline-2-sulfonyl chlorideChloride-20°C, Anhydrous (Argon)1 Month< 50% (Rapid Degradation)
Phenylsulfonyl fluorideFluoride25°C, Ambient Humidity12 Months> 99%

Sources

Troubleshooting

SuFEx Technical Support Center: Troubleshooting Quinoline-2-Sulfonyl Fluoride (QSF) Purification

Welcome to the SuFEx Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of products synthesized via Sulfur(VI) Fluori...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of products synthesized via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, specifically focusing on the removal of unreacted quinoline-2-sulfonyl fluoride (QSF) .

Unlike traditional electrophiles, sulfonyl fluorides possess a unique stability-reactivity profile that renders standard purification workflows ineffective. This portal provides the mechanistic causality, decision matrices, and self-validating protocols required to achieve analytical-grade purity.

Part 1: Mechanistic Insight & Causality

Why does QSF resist standard aqueous workups? In classical organic synthesis, unreacted sulfonyl chlorides are easily destroyed by aqueous sodium bicarbonate or water during extraction. However, the S(VI)-F bond in QSF is exceptionally stable to hydrolysis under neutral and acidic conditions [1][1]. The high electronegativity of fluorine shortens and strengthens the S-F bond, while the S(VI) center is sterically shielded from spontaneous nucleophilic attack by weak nucleophiles [2][2].

Because QSF will survive standard liquid-liquid extraction, you must either separate it chromatographically or forcefully activate the S-F bond using a SuFEx catalyst (e.g., DBU) in the presence of a strong, removable nucleophile (like a scavenger resin or a phase-switching amine) [3][3]. In biological or protein-labeling contexts, unreacted sulfonyl fluorides are often quenched using high concentrations of Tris buffer [4][4].

Part 2: Interactive Troubleshooting FAQs

Q: I ran a reaction with 1.5 equivalents of QSF. My product is non-polar. How do I remove the excess QSF? A: If your product is non-polar, it will likely co-elute with QSF on silica gel. You must chemically alter the QSF. Use Method C (Polar Amine Quench) . By reacting the mixture with N,N-dimethylethylenediamine (DMEDA), the unreacted QSF is converted into a highly basic sulfonamide that can be completely removed via a 1M HCl aqueous wash.

Q: My target molecule contains sensitive ester and epimerizable stereocenters. I cannot use harsh basic amines like DMEDA. What is the alternative? A: Use Method B (Solid-Phase Scavenging) . An amine-functionalized cross-linked polystyrene resin (e.g., Quadrapure-BZA) will covalently trap the QSF. Because the amine is immobilized on a solid support, it will not interact with your sensitive functional groups in solution [5][5].

Q: How can I be absolutely certain the QSF is gone before moving to the next synthetic step? A: Do not rely solely on TLC or LC-MS, as QSF can sometimes fly poorly in MS or streak on TLC. The ultimate self-validating technique is 19 F NMR . QSF exhibits a sharp, characteristic singlet between +50 to +70 ppm [6][6]. The complete disappearance of this peak confirms total removal.

Part 3: Workflow Visualization

Workflow Start Unreacted QSF Detected via 19F NMR Polarity Is the desired product highly polar? Start->Polarity Chrom Method A: Silica Gel Chromatography Polarity->Chrom Yes (Large ΔRf) Sensitivity Is the product sensitive to strong nucleophiles? Polarity->Sensitivity No (Similar Polarity) Scavenger Method B: Solid-Phase Scavenger Resin Sensitivity->Scavenger Yes (Avoid liquid amines) Quench Method C: Polar Amine Quench Sensitivity->Quench No (Stable to amines)

Decision tree for selecting the optimal QSF purification method.

Part 4: Self-Validating Protocol Vault

Method A: Silica Gel Chromatography

Causality: QSF lacks hydrogen-bond donors and has a relatively low topological polar surface area, making it elute rapidly on normal-phase silica.

  • Preparation: Concentrate the crude reaction mixture in vacuo. Dry-load the mixture onto Celite or silica gel to prevent streaking caused by residual SuFEx catalysts (e.g., DBU).

  • Elution: Run a gradient of 5% to 30% Ethyl Acetate in Hexanes. QSF typically elutes at ~15% EtOAc.

  • Validation: Spot the fractions on a TLC plate. QSF is highly UV-active at 254 nm. Confirm the absence of the high-Rf QSF spot in your product fractions.

Method B: Solid-Phase Scavenging (Resin)

Causality: Amine-functionalized resins act as macroscopic nucleophiles. By adding a SuFEx catalyst, the unreacted QSF reacts with the resin to form a covalent sulfonamide bond, permanently trapping the quinoline moiety on the solid support.

  • Swelling: Suspend 3.0 equivalents (relative to unreacted QSF) of Quadrapure-BZA or Trisamine resin in Dichloromethane (DCM) for 15 minutes.

  • Capture: Add the crude reaction mixture to the resin suspension. Add 10 mol% DBU to activate the S-F bond.

  • Agitation: Shake or gently stir the mixture at 40 °C for 4 hours.

  • Filtration: Filter the mixture through a sintered glass frit. Wash the resin thoroughly with DCM and Methanol.

  • Validation: Evaporate the filtrate and take a 19 F NMR spectrum. The +50 to +70 ppm region must be entirely flat.

Method C: Polar Amine Quench (Phase-Switching)

Causality:N,N-dimethylethylenediamine (DMEDA) features a primary amine (which reacts with QSF) and a tertiary amine (which acts as a basic handle). The resulting DMEDA-sulfonamide is easily protonated by dilute acid, forcing it into the aqueous layer.

  • Quenching: To the crude reaction mixture in DCM, add 2.0 equivalents of DMEDA and 0.5 equivalents of DBU (relative to unreacted QSF).

  • Incubation: Stir at room temperature for 2 hours.

  • Phase-Switch Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer three times with equal volumes of 1M aqueous HCl. The protonated QSF-DMEDA adduct partitions completely into the aqueous phase.

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO 3​ , followed by brine. Dry over MgSO 4​ and concentrate.

  • Validation: Analyze the organic residue via LC-MS. The mass corresponding to the QSF-DMEDA adduct ( m/z 279.1) should be absent.

Part 5: Quantitative Data Presentation

The following table summarizes the operational parameters for the three purification methodologies to allow for rapid comparison and selection.

Purification MethodReagent / MaterialEquivalents RequiredTemp / TimePhase SeparationValidation Metric
A. Chromatography Silica Gel (230-400 mesh)20-30x (by weight)25 °C / 1 hSolid/Liquid (Elution)TLC (UV 254 nm), Δ Rf > 0.2
B. Resin Scavenging Quadrapure-BZA / Trisamine3.0 eq (resin loading)40 °C / 4 hSolid/Liquid (Filtration) 19 F NMR (Absence of S-F peak)
C. Polar Amine Quench DMEDA + DBU2.0 eq DMEDA25 °C / 2 hLiquid/Liquid (1M HCl wash)LC-MS (Absence of m/z 279.1)

Part 6: References

  • Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) Source: PMC - NIH URL:

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: RSC Publishing URL:

  • Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides Source: ACS Publications URL:

  • An Overview of the Applications of Click Chemistry under Continuous Flow Conditions Source: ACS Publications URL:

  • Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry Source: Organic Chemistry Portal URL:

  • A Comparative Guide to Confirming Covalent Protein Modification Source: Benchchem URL:

Sources

Optimization

Technical Support Center: Troubleshooting Quinoline-2-Sulfonyl Fluoride Amine Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemoselectivity challenges encountered during the Sulfur(VI) Fluoride Exchange (Su...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemoselectivity challenges encountered during the Sulfur(VI) Fluoride Exchange (SuFEx) coupling of quinoline-2-sulfonyl fluorides with amines.

While sulfonyl fluorides are generally celebrated for their robust stability-reactivity balance[1], heteroaromatic variants—specifically those with the sulfonyl group at the highly electrophilic C2 position of a quinoline ring—present unique side-reaction risks. This guide will explain the causality behind these failures and provide self-validating protocols to ensure your success.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my reaction yielding 2-aminoquinoline derivatives instead of the desired sulfonamide? A: You are observing a classic chemoselectivity failure where Nucleophilic Aromatic Substitution (SNAr) outcompetes the desired SuFEx pathway. The quinoline ring is highly electron-deficient at the C2 position due to the inductive and resonance effects of the adjacent nitrogen atom. When a sulfonyl fluoride is positioned at C2, it acts as an exceptional leaving group. If the S(VI)–F bond is not sufficiently activated, the amine nucleophile will thermodynamically favor attacking the C2 carbon. This results in the cleavage of the C–S bond, expulsion of the –SO₂F group, and the formation of a 2-aminoquinoline side product.

Pathway SM Quinoline-2-SO2F + Amine SuFEx_Int S-F Bond Activation (Ca(NTf2)2 or HOBt) SM->SuFEx_Int Catalyzed SNAr_Int C2 Nucleophilic Attack (Uncatalyzed) SM->SNAr_Int Uncatalyzed Product Quinoline-2-Sulfonamide (Desired) SuFEx_Int->Product SideProduct 2-Aminoquinoline (Side Product) SNAr_Int->SideProduct

Divergent reaction pathways of quinoline-2-sulfonyl fluoride with amines.

Q2: How can I selectively activate the S–F bond to favor sulfonamide formation? A: You must lower the activation energy of the S(VI) nucleophilic attack to kinetically outcompete the SNAr pathway. This is achieved through targeted Lewis acid catalysis. Calcium triflimide, Ca(NTf₂)₂, is highly effective for this purpose[2]. The hard calcium ion strongly coordinates to the hard fluoride leaving group, weakening the S–F bond. Concurrently, the bulky, non-coordinating triflimide (NTf₂⁻) counterions ensure the calcium center remains highly Lewis acidic. This specific activation allows the SuFEx coupling to proceed rapidly at room temperature, effectively suppressing the higher-energy SNAr pathway[3].

Q3: Can I use nucleophilic catalysis instead of Lewis acids to prevent SNAr? A: Yes. 1-Hydroxybenzotriazole (HOBt) paired with a non-nucleophilic base (e.g., DIPEA) is an outstanding nucleophilic catalyst for this transformation[4]. The deprotonated OBt anion is a vastly superior nucleophile for the S(VI) center compared to the amine. It rapidly displaces the fluoride to form a highly reactive sulfonylbenzotriazole intermediate. Because the OBt attack is exceptionally fast, it outpaces the competing SNAr reaction. The amine then quickly traps this intermediate to form the sulfonamide, regenerating the OBt catalyst.

Mechanism Step1 HOBt + Base (DIPEA) Deprotonation Step2 OBt Anion (Active Nucleophile) Step1->Step2 Step3 Nucleophilic Attack on S(VI) Displacement of F- Step2->Step3 Step4 Sulfonylbenzotriazole (Highly Reactive Intermediate) Step3->Step4 Step5 Amine Attack on S(VI) Displacement of OBt- Step4->Step5 Product Sulfonamide Product + Regenerated OBt- Step5->Product Product->Step2 Catalytic Cycle

Catalytic cycle of HOBt-mediated SuFEx amine coupling.

Q4: My sulfonyl fluoride is hydrolyzing into sulfonic acid. How do I prevent this? A: While sulfonyl fluorides are generally resistant to hydrolysis, the highly activated nature of the quinoline-2-sulfonyl system makes it susceptible in the presence of water and strong bases. Hydrolysis is driven by hydroxide ions attacking the S(VI) center. To prevent this, ensure all solvents are strictly anhydrous and avoid aqueous bases. If using Ca(NTf₂)₂, tert-amyl alcohol (t-AmylOH) is the mandatory solvent, as it supports the active catalytic species without participating in nucleophilic side reactions[2].

Part 2: Data Presentation

The following table summarizes the quantitative impact of different activation strategies on chemoselectivity and yield when coupling highly electrophilic heteroaromatic sulfonyl fluorides.

Activation StrategyReagents / CatalystSolventTempSNAr SuppressionTypical Yield
Uncatalyzed Amine (2.0 eq), Et₃NCH₂Cl₂25–60 °CPoor< 30%
Lewis Acid Ca(NTf₂)₂ (0.2–1.0 eq), DABCOtert-AmylOH25 °CExcellent> 85%
Nucleophilic HOBt (5–10 mol%), DIPEAMeCN or DMF25 °CExcellent> 90%

Part 3: Standard Operating Procedures (Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By monitoring specific mass shifts via LCMS, you can definitively track the chemoselectivity of your reaction in real-time.

Protocol A: Ca(NTf₂)₂-Mediated SuFEx Coupling

Best for primary and secondary aliphatic amines.

  • Preparation: Under an inert atmosphere (N₂/Ar), charge an oven-dried reaction vial with quinoline-2-sulfonyl fluoride (1.0 equiv) and Ca(NTf₂)₂ (0.5 equiv).

  • Solvent Addition: Add anhydrous tert-amyl alcohol to achieve a 0.2 M concentration. Causality note: t-AmylOH is sterically hindered and will not compete as an O-nucleophile.

  • Reagent Addition: Add the amine nucleophile (1.1 equiv) followed by DABCO (1.1 equiv).

  • Reaction & Validation: Stir at room temperature for 1–4 hours. Monitor via LCMS.

    • Self-Validating Marker: A successful SuFEx reaction is validated by a product mass of [M + Amine - 20 Da (HF)] . If the SNAr side reaction dominates, you will observe a mass shift corresponding to [M + Amine - 84 Da (HSO₂F)] , indicating the loss of the entire sulfonyl fluoride group.

  • Workup: Dilute the mixture with EtOAc, wash with 1M HCl (to remove excess amine and DABCO), followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: HOBt-Catalyzed SuFEx Coupling

Best for sterically hindered amines or when t-AmylOH is undesirable.

  • Catalyst Activation: In a dry vial, combine HOBt (10 mol%), the amine nucleophile (1.1 equiv), and DIPEA (2.0 equiv) in anhydrous MeCN (0.2 M).

  • Substrate Addition: Add quinoline-2-sulfonyl fluoride (1.0 equiv) to the mixture.

  • Reaction: Stir at room temperature for 1–4 hours. Causality note: The OBt anion will rapidly generate the active intermediate, often visible by a transient color change or a distinct LCMS intermediate peak before the final sulfonamide forms.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO₃ to remove the HOBt catalyst. Dry, concentrate, and purify.

References

  • [1] Installation of -SO2F groups onto primary amides. PMC (NIH). Available at:[Link]

  • [2] Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. Available at:[Link]

  • [3] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. ACS Publications. Available at:[Link]

  • [4] Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ChemRxiv. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Quinoline-2-Sulfonyl Fluoride vs. Quinoline-2-Sulfonyl Chloride: A Comprehensive Stability and Reactivity Guide

The transition from sulfonyl chlorides to sulfonyl fluorides represents a paradigm shift in chemical biology, drug discovery, and materials science. Driven by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chem...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from sulfonyl chlorides to sulfonyl fluorides represents a paradigm shift in chemical biology, drug discovery, and materials science. Driven by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, researchers are increasingly replacing traditional sulfonyl chlorides with their fluoride counterparts. This guide objectively compares the stability, reactivity, and handling of quinoline-2-sulfonyl chloride (Q2S-Cl) and quinoline-2-sulfonyl fluoride (Q2S-F) , providing mechanistic insights and self-validating experimental protocols to support rational reagent selection.

Mechanistic Basis of Stability: The Causality of Degradation

The stark contrast in stability between Q2S-Cl and Q2S-F is rooted in the fundamental properties of the sulfur-halogen bond and the specific electronic environment of the quinoline ring[1].

The Instability of Quinoline-2-Sulfonyl Chloride

Sulfonyl chlorides are notoriously susceptible to hydrolytic degradation, thermolysis, and reductive failure (cleavage of the S–Cl bond to yield sulfinic acid and Cl− )[2]. Heteroaromatic sulfonyl chlorides, such as Q2S-Cl, exhibit even greater instability due to the proximity of the basic nitrogen atom. The quinoline nitrogen acts as an intramolecular nucleophile or general base, facilitating nitrogen-assisted hydrolysis [3]. Furthermore, Q2S-Cl is prone to formal SO2​ extrusion and SN​Ar side reactions, often resulting in complex, uncharacterizable degradation mixtures within days of storage in solution[3].

The Thermodynamic Robustness of Quinoline-2-Sulfonyl Fluoride

In contrast, Q2S-F possesses a significantly shorter and stronger S–F bond. The cleavage of the S–F bond is exclusively heterolytic, rendering it highly resistant to reductive collapse[2]. Q2S-F remains thermodynamically stable against hydrolysis and thermolysis, acting as a "stealth" electrophile that is completely invisible to biological and aqueous environments until deliberately activated by specific SuFEx catalysts (e.g., DBU, BEMP, or bifluoride ions)[4].

MechanisticPathways cluster_chloride Quinoline-2-Sulfonyl Chloride (Unstable) cluster_fluoride Quinoline-2-Sulfonyl Fluoride (Stable) QCl Quinoline-2-SO2Cl Hydro Rapid Hydrolysis (N-assisted) QCl->Hydro H2O / Base Reduct Reductive Cleavage (S-Cl bond) QCl->Reduct Reductants SNAr SNAr / SO2 Extrusion QCl->SNAr Nucleophiles QF Quinoline-2-SO2F Stable Thermodynamically Stable QF->Stable H2O / Heat SuFEx SuFEx Activation (Product Formation) QF->SuFEx KF / DBU / BEMP

Caption: Divergent reactivity and stability pathways of quinoline-2-sulfonyl chloride versus fluoride.

Quantitative Stability Comparison

The following table summarizes the comparative stability profiles of Q2S-Cl and Q2S-F derived from comprehensive crystallographic and solution-phase stability studies[3],[1].

ParameterQuinoline-2-Sulfonyl ChlorideQuinoline-2-Sulfonyl Fluoride
Hydrolytic Half-Life (pH 7.4, 25°C) < 2 hours> 30 days
Thermal Stability (130°C) Rapid decompositionStable for > 3 hours
Reductive Stability Susceptible to S–Cl cleavageHighly resistant
Shelf-Life (Solution, THF- d8​ ) < 1 month> 14 months
Primary Decomposition Pathway N-assisted hydrolysis, SO2​ extrusionNone under ambient conditions

Experimental Protocols: Self-Validating Systems

To objectively verify these claims in your own laboratory, utilize the following self-validating experimental workflows. These protocols are designed with internal controls to ensure causality and data integrity.

Protocol A: Hydrolytic and Thermal Stability Assay (NMR Monitoring)

Causality: THF- d8​ is selected as the solvent because it solubilizes both the heteroaromatic halide and D2​O without introducing overlapping aromatic signals. 1,3,5-Trimethoxybenzene is used as an internal standard; its constant integration validates mass balance, ensuring that no volatile decomposition products (like SO2​ ) skew the kinetic data.

  • Preparation: Prepare two separate 0.5 M solutions of Q2S-Cl and Q2S-F in THF- d8​ .

  • Standardization: Add 0.1 equivalents of 1,3,5-trimethoxybenzene to each NMR tube as an internal integration standard.

  • Aqueous Challenge: Spike each tube with 10 equivalents of D2​O .

  • Incubation & Monitoring: Incubate the tubes at 25°C. Acquire 1H and 19F NMR spectra at t=0 , 1h, 24h, and 30 days. For thermal stability, heat a parallel set of tubes to 130°C for 3 hours.

  • Self-Validation: Quantify decomposition by comparing the integration of the quinoline C3-proton against the internal standard. The sum of the integrations of the starting material and the quinoline-2-sulfonic acid byproduct must equal the initial t=0 integration.

Workflow Step1 1. Prepare 0.5 M Solutions (Q2S-Cl vs Q2S-F in THF-d8/D2O) Step2 2. Add Internal Standard (1,3,5-Trimethoxybenzene) Step1->Step2 Step3 3. Incubate Aliquots (25°C and 130°C conditions) Step2->Step3 Step4 4. Monitor via NMR (1H / 19F at t=0, 1h, 24h, 30d) Step3->Step4 Step5 5. Quantify Mass Balance (Integrate against Standard) Step4->Step5

Caption: Step-by-step NMR workflow for validating hydrolytic and thermal stability of sulfonyl halides.

Protocol B: Controlled SuFEx Activation of Quinoline-2-Sulfonyl Fluoride

Causality: Because Q2S-F is entirely stable to standard nucleophilic attack, it requires specific activation. Using a biphasic Potassium Fluoride (KF) / Water / Acetone system generates the bifluoride ion ( FHF− ) at the solvent interface. This acts as a highly active, targeted nucleophile that facilitates S–F activation without causing background hydrolysis of the resulting product[4].

  • Reagent Assembly: To a magnetically stirred suspension of KF (2.00 mmol) in acetone (2 mL), add Q2S-F (1.00 mmol) and the desired amine/nucleophile (1.10 mmol).

  • Activation: Add exactly 2.0 equivalents of H2​O (36 μL). Critical Step: The precise stoichiometric addition of water is required to form the active bifluoride interface; excess water will crash the reaction[4].

  • Reaction: Seal the vessel and stir at room temperature for 2–4 hours.

  • Self-Validation: Monitor the reaction via 19F NMR. The complete disappearance of the characteristic S–F signal (typically between +50 to +60 ppm) confirms conversion. The absence of a sulfonic acid peak in the 1H NMR validates that the SuFEx ligation outcompeted any hydrolytic degradation.

References

  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Source: Chemistry - A European Journal | URL: [Link]

  • Title: Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone | Source: The Journal of Organic Chemistry | URL: [Link]

  • Title: Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces | Source: ChemistrySelect | URL: [Link]

  • Title: Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design | Source: Journal of The Electrochemical Society | URL: [Link]

Sources

Comparative

Comparing reactivity of quinoline-2-sulfonyl fluoride with other heteroaryl sulfonyl fluorides

Introduction to Heteroaryl Sulfonyl Fluorides The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has positioned sulfonyl fluorides (R-SO₂F) as privileged electrophiles in chemical biology, materials scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Heteroaryl Sulfonyl Fluorides

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has positioned sulfonyl fluorides (R-SO₂F) as privileged electrophiles in chemical biology, materials science, and drug development. Unlike traditional sulfonyl chlorides, which are highly susceptible to rapid hydrolysis, sulfonyl fluorides exhibit exceptional stability under physiological conditions while remaining selectively reactive toward specific nucleophiles under mild activation.

As the field has matured, researchers have shifted focus from simple aryl sulfonyl fluorides (e.g., benzenesulfonyl fluoride) to heteroaryl sulfonyl fluorides . Among these, quinoline-2-sulfonyl fluoride and its analogues display unique reactivity profiles. This guide objectively compares the performance of quinoline-2-sulfonyl fluoride against other heteroaryl variants, exploring the mechanistic causality behind their reactivity and providing validated experimental protocols for their application.

Mechanistic Causality: The "Alpha-Nitrogen" Effect

The reactivity of a sulfonyl fluoride is dictated by the electrophilicity of the sulfur(VI) center and the leaving group ability of the fluoride ion. In heteroaryl systems, the position of the heteroatom relative to the sulfonyl group is the critical determinant of reactivity.

  • Quinoline-2-sulfonyl fluoride & Pyridine-2-sulfonyl fluoride : The nitrogen atom at the 2-position (alpha to the sulfonyl group) provides a powerful inductive electron-withdrawing effect, increasing the electrophilicity of the sulfur center. More importantly, in transition-metal-catalyzed reactions (such as Pd-catalyzed desulfonylative fluorination), the alpha-nitrogen acts as a crucial directing group. It coordinates to the metal center, facilitating oxidative addition and subsequent SO₂ extrusion 1.

  • Quinoline-4-sulfonyl fluoride : Lacking the direct adjacent coordination ability, the 4-substituted variant exhibits significantly lower reactivity. For instance, in comparative desulfonylative fluorination studies, 4-substituted quinoline sulfonyl fluorides showed minimal reactivity at standard temperatures (150 °C), requiring elevation to 160 °C to force the reaction over the activation barrier, yielding only 56% 1.

Pathway N1 Quinoline-2-SO2F (Alpha-Nitrogen) N3 Direct N-Coordination to Pd/Nucleophile N1->N3 N2 Quinoline-4-SO2F (Gamma-Nitrogen) N4 No Direct Coordination (Inductive Only) N2->N4 N5 Facile SO2 Extrusion (High Yield at 150°C) N3->N5 N6 High Activation Barrier (Requires >160°C) N4->N6

Mechanistic divergence in heteroaryl sulfonyl fluoride reactivity based on nitrogen position.

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative performance of various sulfonyl fluorides in SuFEx and cross-coupling workflows, highlighting the superior activation of 2-substituted heteroaromatics 2.

CompoundSuFEx Reactivity (w/ Amines)Pd-Catalyzed Desulfonylative Fluorination YieldHydrolytic StabilityPrimary Activation Mode
Quinoline-2-sulfonyl fluoride Very High>80% (at 150 °C)High (Stable for months in THF)N-Coordination / Inductive
Pyridine-2-sulfonyl fluoride Very High>85% (at 150 °C)HighN-Coordination / Inductive
Quinoline-4-sulfonyl fluoride Moderate56% (requires 160 °C)ModerateInductive only
Phenyl sulfonyl fluoride Low (Requires strong base)<20% (Poor SO₂ extrusion)Very HighNone

Self-Validating Experimental Protocols

To ensure high-fidelity results, the synthesis and application of these compounds must follow self-validating protocols.

Protocol A: One-Pot Synthesis of Quinoline-2-Sulfonyl Fluoride

Causality Check: Benzyl thioethers are chosen as precursors due to their bench stability. Trichloroisocyanuric acid (TCCA) acts as a mild oxidative chlorinating agent, avoiding the harsh conditions of Cl₂ gas. Potassium fluoride (KF) serves as the fluorine source, driving the thermodynamically favorable Cl/F exchange 3.

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(benzylthio)quinoline (1.0 mmol) in a solvent mixture of MeCN/H₂O/AcOH (10.9 mL / 1.2 mL / 0.52 mL).

  • Oxidative Chlorination : Cool the reaction mixture to 0 °C using an ice bath. Slowly add TCCA (2.5 equiv) in portions.

    • Self-Validation Step: Monitor the reaction via TLC (Hexane/EtOAc). The complete disappearance of the non-polar thioether spot indicates full conversion to the sulfonyl chloride intermediate.

  • Halogen Exchange : Once the intermediate is fully formed (typically 1–2 hours), add an excess of aqueous Potassium Fluoride (KF, 5.0 equiv). Stir the mixture at room temperature for an additional 4 hours.

  • Workup & Isolation : Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel column chromatography (Hexane/DCM 5:1) to afford pure quinoline-2-sulfonyl fluoride as a stable solid.

Workflow Step1 2-(Benzylthio)quinoline Precursor Step2 Oxidative Chlorination (TCCA, 0 °C) Step1->Step2 MeCN/H2O Step3 Cl/F Exchange (KF, RT, 4h) Step2->Step3 In-situ SO2Cl Step4 Quinoline-2-SO2F (>70% Yield) Step3->Step4 Chromatography

One-pot synthetic workflow for heteroaryl sulfonyl fluorides from benzyl thioethers.

Protocol B: Pd-Catalyzed Desulfonylative Fluorination

Causality Check: This protocol leverages the embedded fluoride in the -SO₂F group, eliminating the need for exogenous, highly basic fluoride salts that often cause side reactions and limit functional group tolerance 1.

  • Setup : In an argon-filled glovebox, charge an oven-dried reaction vial with quinoline-2-sulfonyl fluoride (0.2 mmol), Pd(dba)₂ (5 mol%), and a suitable biaryl phosphine ligand (10 mol%).

  • Solvent Addition : Add anhydrous toluene (2.0 mL) to the vial and seal it with a PTFE-lined cap.

  • Thermal Activation : Heat the reaction mixture to 150 °C in a pre-heated oil bath for 24 hours.

    • Self-Validation Step: If adapting this protocol for 4-substituted analogues, the temperature must be increased to 160 °C to overcome the lack of N-coordination.

  • Isolation : Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate. The large polarity difference between the starting sulfonyl fluoride and the resulting fluoroquinoline allows for straightforward chromatographic purification.

Conclusion

Quinoline-2-sulfonyl fluoride represents a privileged scaffold in modern synthetic chemistry. Its reactivity is fundamentally superior to 4-substituted and non-heteroaryl analogues due to the alpha-nitrogen's ability to stabilize transition states and coordinate with metal catalysts. By understanding these mechanistic underpinnings, researchers can better design SuFEx probes and leverage desulfonylative cross-coupling methodologies with high predictability.

References

  • Title: Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)
  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL
  • Title: A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides Source: ACS Publications URL

Sources

Validation

Mass Spectrometry Analysis of Quinoline-2-Sulfonyl Fluoride Protein Adducts: A Comparative Guide

As a Senior Application Scientist in chemoproteomics, I frequently evaluate novel electrophilic probes for covalent drug discovery and protein profiling. Historically, mapping "beyond-cysteine" nucleophiles relied heavil...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemoproteomics, I frequently evaluate novel electrophilic probes for covalent drug discovery and protein profiling. Historically, mapping "beyond-cysteine" nucleophiles relied heavily on highly reactive but unstable aryl sulfonyl fluorides like PMSF or AEBSF. Today, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has evolved. Heteroaryl sulfonyl fluorides—specifically Quinoline-2-Sulfonyl Fluoride (QSF) —have emerged as next-generation electrophiles.

This guide objectively compares the mass spectrometry (MS) performance of QSF against traditional alternatives, detailing the causality behind experimental choices and providing a self-validating analytical workflow for researchers and drug development professionals.

The Chemical Causality: Why Quinoline-2-Sulfonyl Fluoride?

The utility of a covalent probe is dictated by the delicate balance between its intrinsic reactivity and its stability in aqueous or biological media.

Traditional phenyl sulfonyl fluorides are highly electrophilic but suffer from rapid hydrolysis. Conversely, fluorosulfates (-OSO₂F) are highly stable but often too unreactive, requiring extended incubation times (up to 24 hours) and yielding poor modification rates (<6%) [1].

Quinoline-2-sulfonyl fluoride bridges this gap. The heteroaromatic nitrogen in the quinoline ring modulates the electrophilicity of the sulfur(VI) center through resonance and inductive effects. This structural tuning alters the electrophilic trajectory, granting QSF 3 to 4 times greater stability in whole blood and plasma compared to its phenyl counterparts, while maintaining robust reactivity toward tyrosine, lysine, serine, and histidine residues [2].

Comparative Performance Analysis

To select the optimal probe for your chemoproteomic workflow, it is critical to compare QSF against other standard Michael acceptors and SuFEx reagents. The quantitative and qualitative MS data are summarized below.

Table 1: Performance Comparison of Covalent Protein Modifiers
Electrophile ClassRepresentative CompoundPrimary Target ResiduesAqueous / Plasma StabilityReactivity & Modification YieldMS Diagnostic Features
Heteroaryl Sulfonyl Fluoride Quinoline-2-Sulfonyl Fluoride (QSF)Tyr, Lys, His, SerHigh (3-4x > Phenyl SFs)Tunable; broad "beyond-Cys" profiling+191 Da shift; -18 Da β-elimination (Ser/Thr)
Aryl Sulfonyl Fluoride Phenylmethanesulfonyl Fluoride (PMSF)Ser (Catalytic), TyrLow (t½ ~30-60 min at pH 8)Highly reactive; prone to rapid hydrolysis+156 Da shift (often lost during sample prep)
Fluorosulfate Aryl Fluorosulfate (FS)Tyr, LysVery High Low (requires up to 24h, ~6% yield)+80 Da (SO₃) or intact mass shift
Styryl Sulfonyl Fluoride Trans-styryl sulfonyl fluoride (SSF)Cys (exclusive)High High (Michael Acceptor, K2​ ~20 M⁻¹s⁻¹)+186 Da shift (stable thioether)

Data synthesized from comparative intact MS assays and chemoproteomic profiling studies [1, 3, 4].

Analytical Workflows and Mechanistic MS Diagnostics

When analyzing SuFEx adducts via mass spectrometry, the reaction mechanism dictates the observed mass shifts. QSF (C₉H₆FNO₂S, MW 211.21 Da) reacts with a nucleophilic residue by displacing the fluoride ion (-19 Da) and a proton (-1 Da), resulting in a net covalent addition of +191 Da to the protein.

However, the stability of this adduct depends entirely on the modified amino acid:

  • Tyr, Lys, His: Form highly stable sulfonate esters or sulfonamides that survive collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD).

  • Ser, Thr: The resulting sulfonate is an excellent leaving group. In the MS source or during sample preparation, these residues frequently undergo β-elimination , yielding dehydroalanine or dehydrobutyrine. This results in a diagnostic -18 Da mass shift from the parent peptide [5].

Mechanism A Quinoline-2-Sulfonyl Fluoride (QSF) B Nucleophilic Attack (Tyr, Lys, Ser, His) A->B C Sulfonylated Adduct (+191 Da Mass Shift) B->C -HF D Stable Modification (Tyr, Lys, His) C->D Stable in MS E β-Elimination (Ser, Thr) C->E Labile in MS/Solution F Dehydroamino Acid (-18 Da Diagnostic Shift) E->F Loss of Sulfonate

Fig 2: SuFEx reaction mechanism of QSF and diagnostic MS fragmentation pathways.

Step-by-Step Experimental Protocol: QSF Protein Profiling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes an intact MS step to verify reaction stoichiometry before committing to resource-intensive bottom-up LC-MS/MS.

Phase 1: Intact Protein Labeling (Top-Down Validation)

Causality Check: We perform this at 20 °C rather than 37 °C to minimize non-specific labeling and preserve the native protein fold, ensuring only solvent-accessible or pocket-localized residues react [4].

  • Protein Preparation: Dilute the target recombinant protein to 1 µM in 50 mM HEPES buffer (pH 7.4). Note: Avoid Tris or primary amine buffers, which will compete for the SuFEx electrophile.

  • Probe Incubation: Add QSF (from a 10 mM DMSO stock) to a final concentration of 50 µM. Ensure final DMSO concentration is ≤1% (v/v) to prevent protein denaturation.

  • Reaction: Incubate the mixture at 20 °C for 4 hours.

  • Intact MS Analysis: Desalt the sample using a C4 ZipTip or an online trapping column. Analyze via LC-TOF-MS.

  • Validation: Deconvolute the spectra. A successful reaction will show the native protein mass alongside a distinct +191 Da peak. If multiple +191 Da additions are observed, lower the QSF concentration to 10 µM to maintain site selectivity.

Phase 2: Bottom-Up LC-MS/MS for Site Identification

Causality Check: Alkylation is performed with iodoacetamide (IAA) to block free cysteines, preventing them from acting as competing nucleophiles during the long digestion process.

  • Denaturation & Reduction: To 50 µL of the labeled protein, add urea to a final concentration of 8 M. Add DTT (10 mM final) and incubate at 37 °C for 30 minutes.

  • Alkylation: Add IAA (20 mM final) and incubate in the dark at room temperature for 30 minutes. Quench with an additional 5 mM DTT.

  • Digestion: Dilute the urea concentration to <2 M using 50 mM ammonium bicarbonate (pH 8.0). Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37 °C.

  • Quenching & Desalting: Stop digestion by adding formic acid to 1% (v/v). Desalt peptides using C18 StageTips.

  • LC-MS/MS Acquisition: Analyze on a high-resolution mass spectrometer (e.g., Orbitrap). Use HCD fragmentation with normalized collision energy (NCE) set to 28-30%.

  • Data Processing: Search the raw data against your protein sequence. Set static modification: Carbamidomethyl (+57.021 Da) on Cys. Set variable modifications : QSF Adduct (+191.00 Da) on Y, K, S, T, H; and Dehydro (-18.01 Da) on S, T.

Workflow A Native Protein (1 µM) B QSF Labeling (50 µM, 4h, 20°C) A->B C Covalent Adduct (+191 Da) B->C D Intact LC-MS (Stoichiometry) C->D Top-Down E Tryptic Digest (Peptide Prep) C->E Bottom-Up F LC-MS/MS (Site ID) E->F

Fig 1: Dual-track LC-MS workflow for characterizing QSF-protein covalent adducts.

Conclusion

For modern chemoproteomics, transitioning from traditional phenyl sulfonyl fluorides to heteroaryl variants like Quinoline-2-Sulfonyl Fluoride represents a significant analytical upgrade. By leveraging the balanced reactivity and superior stability of QSF, researchers can achieve deeper coverage of the "beyond-cysteine" liganded proteome with highly reproducible mass spectrometry readouts.

References

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: RSC Chemical Society Reviews URL:[Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery Source: ChemRxiv URL:[Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations Source: CCS Chemistry URL:[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments Source: ACS Chemical Biology (via PMC) URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: RSC Chemical Society Reviews (via PMC) URL:[Link]

Comparative

HPLC Method Development and Validation for Quinoline-2-Sulfonyl Fluoride Purity: A Comparative Guide

Quinoline-2-sulfonyl fluoride (QSF) has emerged as a highly valuable building block in sulfur(VI) fluoride exchange (SuFEx) click chemistry. Unlike traditional sulfonyl chlorides, sulfonyl fluorides possess a unique reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Quinoline-2-sulfonyl fluoride (QSF) has emerged as a highly valuable building block in sulfur(VI) fluoride exchange (SuFEx) click chemistry. Unlike traditional sulfonyl chlorides, sulfonyl fluorides possess a unique reactivity-stability balance. They are thermodynamically stable, highly resistant to reduction, and remain inert in aqueous environments until activated by specific nucleophiles or catalysts. This stability is driven by the strong electronegativity of fluorine, which forces heterolytic cleavage and yields a high homolytic bond dissociation energy (approx. 90.5 kcal/mol for S-F vs. 46 kcal/mol for S-Cl)[1].

For researchers and drug development professionals utilizing QSF for late-stage functionalization or proteomics research, ensuring the chemical purity of the reagent is critical. Impurities such as the synthetic precursor (quinoline-2-sulfonyl chloride) or the hydrolysis byproduct (quinoline-2-sulfonic acid) can severely impact SuFEx reaction yields and biological orthogonality[2].

This guide provides an authoritative, objective comparison of chromatographic strategies for QSF purity analysis, followed by a self-validating, step-by-step experimental protocol grounded in the latest ICH Q2(R2) validation frameworks[3].

Method Development Rationale: The Causality of Chromatographic Choices

Developing a robust High-Performance Liquid Chromatography (HPLC) method for QSF requires addressing two primary structural features: the highly stable sulfonyl fluoride group and the basic quinoline nitrogen .

  • Aqueous Stability: Because sulfonyl fluorides are incredibly stable to hydrolysis under neutral and acidic conditions[2], we can safely utilize standard aqueous/organic reversed-phase HPLC mobile phases without risking on-column degradation—a common failure point when analyzing sulfonyl chlorides.

  • Suppressing Secondary Interactions: The quinoline nitrogen (pKa ~4.9) can interact with residual silanols on silica-based stationary phases, leading to severe peak tailing. To prevent this, the mobile phase must be acidified (e.g., using 0.1% Trifluoroacetic acid, TFA) to ensure the nitrogen remains fully protonated, driving separation purely by the stationary phase chemistry.

  • Stationary Phase Selection: While a standard C18 column relies strictly on hydrophobic partitioning, a Phenyl-Hexyl column introduces complementary π−π interactions. Because QSF and its primary impurities share nearly identical hydrophobic profiles but differ in their electronic ring distributions, π−π interactions offer a superior mechanism for baseline resolution.

G A Analyte Profiling Quinoline N & -SO2F Group B Stationary Phase Selection C18 vs. Phenyl-Hexyl A->B C Mobile Phase Optimization 0.1% TFA to suppress silanol activity B->C D Method Evaluation Resolution > 2.0 C->D E Final HPLC Method D->E

HPLC method development workflow for QSF purity analysis.

Comparative Product Performance: C18 vs. Phenyl-Hexyl

To objectively evaluate the best approach, we compared the performance of a standard C18 column against a Phenyl-Hexyl column using a gradient elution of Water/Acetonitrile (both containing 0.1% TFA).

Table 1: Chromatographic Performance Comparison for QSF and Impurities

Performance MetricStandard C18 Column (150 x 4.6 mm, 3 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3 µm)Causality / Scientific Insight
Retention Time (QSF) 8.4 min9.2 minPhenyl-Hexyl increases retention via π−π stacking with the quinoline ring.
Peak Tailing Factor (USP) 1.651.12 π−π interactions dominate over residual silanol interactions, sharpening the peak.
Resolution (QSF vs. Sulfonic Acid) 1.83.5Enhanced electronic recognition of the oxidized sulfur species by the phenyl phase.
Resolution (QSF vs. Sulfonyl Chloride) 1.2 (Co-elution risk)2.8 (Baseline)C18 fails to distinguish the subtle hydrophobic difference between -SO2F and -SO2Cl.
Theoretical Plates (N) ~12,500~18,200Superior mass transfer kinetics on the Phenyl-Hexyl phase for aromatic analytes.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) to ensure the instrument is performing within acceptable parameters before any sample data is recorded.

Materials & Reagents
  • Stationary Phase: Phenyl-Hexyl HPLC Column (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: HPLC-grade Water with 0.1% v/v Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Diluent: Anhydrous Acetonitrile (prevents any long-term sample degradation prior to injection).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (optimal for the quinoline chromophore)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration at 10% B

Execution Steps
  • Preparation of Standard Solution: Accurately weigh 10.0 mg of QSF reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Preparation of Sample Solution: Prepare the test sample at an identical concentration (1.0 mg/mL) using the Diluent.

  • System Suitability Test (SST): Inject the Standard Solution five consecutive times.

    • Self-Validation Gate: Proceed to sample analysis only if the Relative Standard Deviation (RSD) of the QSF peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

  • Sample Analysis: Inject the Sample Solution in duplicate. Calculate the purity using the area normalization method or against the external standard calibration curve.

Method Validation (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose (commercial release or stability testing), it must be validated according to the ICH Q2(R2) guidelines[4]. The validation lifecycle ensures that the analytical procedure consistently yields reliable results.

Validation V1 Specificity Baseline separation from impurities V2 Linearity & Range R² > 0.999 across reportable range V1->V2 V3 Accuracy & Precision Spike recovery & %RSD < 2.0% V2->V3 V4 Robustness Flow rate & Temperature variations V3->V4 V5 Validated Analytical Procedure V4->V5

ICH Q2(R2) validation lifecycle for QSF analytical procedures.

Table 2: ICH Q2(R2) Validation Summary for QSF Purity Method

Validation ParameterICH Q2(R2) RequirementExperimental Result / Acceptance Criteria
Specificity Unambiguous assessment of analyte in the presence of impurities.Resolution (Rs) > 2.0 between QSF, quinoline-2-sulfonic acid, and quinoline-2-sulfonyl chloride.
Linearity Direct proportionality of response to concentration.R² > 0.999 over the reportable range of 25 ng/mL to 1.5 mg/mL.
Accuracy Agreement between measured and true value.98.5% – 101.5% recovery across 3 concentration levels (spiked into matrix).
Repeatability (Precision) Closeness of agreement between independent test results.%RSD < 1.0% for 6 replicate injections at 100% test concentration.
LOD / LOQ Lowest amount detectable / quantifiable with suitable precision.LOD: 10 ng/mL (S/N > 3). LOQ: 25 ng/mL (S/N > 10).
Robustness Reliability under deliberate variations in method parameters.Method remains valid (Rs > 2.0) with ±0.1 mL/min flow rate and ±2°C column temp shifts.

By adhering to this validated framework, laboratories can confidently utilize this HPLC method to track the stability and purity of Quinoline-2-sulfonyl fluoride, ensuring high-fidelity results in downstream SuFEx click chemistry applications.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry - Chinese Chemical Society. [Link]

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH).[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA).[Link]

Sources

Validation

Crystallographic Validation of Quinoline-2-Sulfonyl Fluoride Bound to Target Proteins: A Comparative Guide

The shift toward "beyond-cysteine" covalent inhibitors has elevated Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to the forefront of modern drug discovery and chemical biology[1]. Within this space, Quinoline-2-sulfony...

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Author: BenchChem Technical Support Team. Date: March 2026

The shift toward "beyond-cysteine" covalent inhibitors has elevated Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to the forefront of modern drug discovery and chemical biology[1]. Within this space, Quinoline-2-sulfonyl fluoride (QSF) represents a highly privileged warhead architecture[2]. By coupling the robust, context-dependent reactivity of the sulfonyl fluoride (SF) group with the strong non-covalent recognition capabilities of the quinoline scaffold, QSF enables the precise targeting of nucleophilic residues such as Tyrosine, Lysine, Serine, and Histidine[3].

As a Senior Application Scientist, I have designed this guide to objectively compare QSF against alternative covalent modifiers and to provide a self-validating, step-by-step crystallographic workflow for confirming its binding mode.

Mechanistic Causality: Why Quinoline-2-Sulfonyl Fluoride?

To understand the superiority of QSF in structural biology applications, we must examine the causality of its reaction mechanics. The S–F bond possesses exceptional thermodynamic stability and resists reduction, unlike highly reactive sulfonyl chlorides[2]. QSF remains largely inert in aqueous physiological conditions until it is driven into a specific protein microenvironment.

The quinoline ring acts as a non-covalent anchor, engaging in π−π stacking and hydrogen bonding within the target's binding pocket. This scaffold-driven pre-organization drastically increases the effective local concentration of the SF group. The localized electric field and proximity to a nucleophile overcome the activation energy barrier, triggering fluoride displacement and the formation of a permanent covalent adduct[4].

SuFEx_Mechanism A Quinoline-2-Sulfonyl Fluoride (QSF) C Non-Covalent Pre-organization A->C B Target Protein (Tyr/Lys/Ser/His) B->C D SuFEx Reaction (-HF) C->D E Covalent Adduct Formation D->E

Fig 1: Scaffold-driven SuFEx reaction pathway for QSF covalent modification.

Comparative Performance Analysis

To objectively evaluate QSF, we must benchmark it against classic covalent modifiers. The data below summarizes why QSF is uniquely suited for generating the homogeneous protein populations required for high-resolution X-ray crystallography.

Warhead ClassRepresentative ExamplePrimary Target ResiduesAqueous Stability (Hydrolysis Half-life)Target SelectivityCrystallographic Suitability
Quinoline Sulfonyl Fluorides QSF Tyr, Lys, Ser, HisHigh (>24 hours at pH 7.4)High (Scaffold-directed)Excellent (Homogeneous adducts)
Aliphatic Sulfonyl Fluorides PMSFSer (Proteases)Low (<1 hour at pH 7.4)Low (Pan-reactive)Poor (Heterogeneous states)
Acrylamides OsimertinibCysModerate to High High (Reversible-covalent)Good (Limited by Cys availability)
Chloroacetamides PROTAC warheadsCys, LysLow to Moderate Low (High intrinsic reactivity)Moderate (Prone to crosslinking)

Scientific Insight: While acrylamides are the gold standard for cysteine targeting, the human proteome's druggable pockets often lack accessible cysteines. QSF bridges this gap. Compared to PMSF—which hydrolyzes rapidly and modifies proteins indiscriminately—QSF's stability ensures that covalent bond formation is strictly proximity-driven[4]. This prevents off-target labeling and yields the 1:1 stoichiometric complexes necessary for uniform crystal lattices.

Self-Validating Experimental Protocol: Crystallographic Workflow

Achieving high-resolution electron density maps of QSF-protein adducts requires a meticulously controlled workflow. The following protocol integrates self-validating checkpoints to ensure structural integrity and prevent wasted synchrotron time.

Phase I: Adduct Preparation and Stoichiometric Validation
  • Incubation: Incubate the purified target protein (10–50 µM) with a 5-fold molar excess of QSF in a neutral buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Causality: Maintaining pH 7.4 preserves the physiological protonation state of target histidines and tyrosines, ensuring biologically relevant SuFEx reactivity without accelerating background hydrolysis.

  • Time-Course Intact Mass Spectrometry (LC-MS): Monitor the reaction over 12–24 hours.

    • Self-Validation Checkpoint:Do not proceed to crystallization until LC-MS confirms >95% conversion to a single mass shift (addition of the quinoline-2-sulfonyl group minus the fluoride atom). Heterogeneous mixtures (apo + holo states) will poison crystal lattice formation and yield uninterpretable electron density.

  • Purification: Remove excess unreacted QSF via Size-Exclusion Chromatography (SEC) to prevent non-specific surface sticking during crystallization.

Phase II: Crystallization and X-Ray Diffraction
  • Co-crystallization vs. Soaking: For QSF, co-crystallization is strongly preferred over crystal soaking.

    • Causality: The covalent modification of a target residue by the bulky quinoline scaffold often induces localized conformational changes (e.g., loop closures or side-chain rotations) to accommodate the warhead[5]. Soaking QSF into pre-formed apo crystals frequently shatters the crystal lattice due to these steric shifts.

  • Vapor Diffusion: Set up sitting-drop vapor diffusion plates at 20°C using standard sparse-matrix screens.

  • Data Collection: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., 100 K, 1.0 Å wavelength).

Phase III: Electron Density Mapping and Refinement
  • Molecular Replacement: Solve the phase problem using the high-resolution apo-protein structure.

  • Omit Map Generation: Generate an Fo​−Fc​ omit map prior to modeling the QSF ligand.

    • Critical Validation: A continuous, positive electron density ( >3σ ) must be visible connecting the nucleophilic heteroatom (e.g., Tyrosine or Lysine ) to the sulfur atom of the QSF warhead[6]. The strict absence of density for the fluoride atom is the ultimate crystallographic confirmation of the SuFEx mechanism.

Crystallography_Workflow A 1. Incubation (Protein + QSF) B 2. LC-MS Validation (Confirm 1:1 Adduct) A->B C 3. SEC Purification (Remove excess QSF) B->C D 4. Co-Crystallization (Vapor Diffusion) C->D E 5. X-Ray Diffraction (Synchrotron) D->E F 6. Fo-Fc Omit Map (Verify Covalent Bond) E->F

Fig 2: Self-validating crystallographic workflow for QSF-protein adducts.

Conclusion

Quinoline-2-sulfonyl fluoride represents a paradigm shift in targeted covalent inhibition. By leveraging the thermodynamic stability of the sulfonyl fluoride group and the binding affinity of the quinoline scaffold, researchers can achieve highly specific, crystallographically tractable covalent adducts on non-cysteine residues. Adhering to the self-validating LC-MS and co-crystallization workflows outlined above ensures high-fidelity structural data, accelerating the rational design of next-generation therapeutics.

References

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology Source: Chemical Communications (RSC Publishing) URL:[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Crystal structure of GDP-bound human K-RAS in a covalent complex with aryl sulfonyl fluoride compounds (PDB: 9BAI) Source: RCSB Protein Data Bank URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Quinoline-2-sulfonyl Fluoride proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are integrating Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry into their workflows. While Quin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are integrating Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry into their workflows. While Quinoline-2-sulfonyl Fluoride (CAS: 878376-36-4) is an exceptionally valuable motif for designing targeted covalent inhibitors and biological probes, the very property that makes it useful—its extreme chemical stability—makes its disposal uniquely challenging.

Unlike traditional sulfonyl chlorides, which rapidly degrade in ambient moisture, sulfonyl fluorides require forced, targeted degradation protocols to break the sulfur-fluorine (S-F) bond. This guide provides the authoritative, step-by-step operational procedures required to safely handle, deactivate, and dispose of Quinoline-2-sulfonyl Fluoride.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, personnel must understand the quantitative properties and toxicological profile of the compound.

Table 1: Chemical and Physical Properties

Property Value
Chemical Name Quinoline-2-sulfonyl Fluoride
CAS Number 878376-36-4
Molecular Weight 211.22 g/mol
Structural Motif Fused aromatic heterocycle (quinoline) + SuFEx warhead

| Reactivity Profile | Highly stable S-F bond; resistant to mild aqueous hydrolysis and reduction |

Table 2: GHS Hazard Classifications & Required PPE

Hazard Class (GHS) Description Required PPE for Handling/Disposal
Acute Tox. 4 Harmful if swallowed, in contact with skin, or inhaled. Chemical-resistant nitrile gloves, standard lab coat.
Skin Corr. 1B Causes severe skin burns and serious eye damage. Chemical splash goggles; face shield for large volumes.

| STOT SE 3 | May cause severe respiratory tract irritation. | Must be handled exclusively inside a certified fume hood. |

Mechanistic Rationale for Disposal

Standard laboratory quenching procedures—such as pouring waste into water or mild sodium bicarbonate—are entirely ineffective for Quinoline-2-sulfonyl Fluoride. The 1 and resists cleavage under normal physiological or mild basic conditions[1].

To safely deactivate this compound, we must employ forced alkaline hydrolysis using a strong nucleophile (e.g., 2.5 M NaOH). Furthermore, because the quinoline scaffold is highly lipophilic, an organic co-solvent must be introduced.

Causality Check: If you attempt to hydrolyze this compound using only aqueous NaOH, the hydrophobic quinoline derivative will form a biphasic suspension. The reaction will be restricted to the surface interface, leading to incomplete deactivation that leaves toxic, reactive warheads in your waste stream. Using a co-solvent homogenizes the mixture, drastically reducing the activation energy barrier and reaction time.

Standard Operating Procedure (SOP): Chemical Deactivation

DisposalWorkflow Start Quinoline-2-sulfonyl Fluoride Waste Generation Decision Assess Waste Volume Start->Decision Small Small Scale (< 10g) In-Lab Hydrolysis Decision->Small < 10g Large Large Scale (> 10g) Commercial Incineration Decision->Large > 10g Step1 Dissolve in THF/MeOH (Organic Co-solvent) Small->Step1 EndLarge Transfer to Licensed Hazardous Waste Facility Large->EndLarge Step2 Add 2.5 M NaOH (aq) Stir 24h at RT Step1->Step2 Step3 Verify by TLC/19F NMR (Self-Validation) Step2->Step3 Step4 Neutralize to pH 6-8 with dilute HCl Step3->Step4 EndSmall Aqueous Waste Disposal Step4->EndSmall

Figure 1: Decision matrix and operational workflow for Quinoline-2-sulfonyl Fluoride disposal.

Phase 1: Small-Scale In-Lab Hydrolysis (< 10 g)

For residual bench-scale waste, in-lab destruction prevents the accumulation of highly reactive electrophiles in chemical storage.

  • Solubilization: Transfer the Quinoline-2-sulfonyl Fluoride waste into a round-bottom flask equipped with a magnetic stir bar inside a fume hood. Dissolve the solid in a water-miscible organic co-solvent (e.g., Tetrahydrofuran or Methanol) at a ratio of 10 mL solvent per gram of waste.

  • Nucleophilic Attack: Slowly add a 50% molar excess of2 dropwise using an addition funnel[2].

  • Forced Hydrolysis: Stir the mixture vigorously at room temperature for 24 hours. For highly recalcitrant batches, gentle heating (50°C) for 4 hours will accelerate the displacement of the fluoride ion.

  • Self-Validation (Critical Step): Do not assume the reaction is complete. Analyze an aliquot via Thin-Layer Chromatography (TLC) or 19F NMR. Causality:3 by confirming the disappearance of the characteristic S-F signal and the emergence of the free fluoride ion signal[3].

  • Neutralization & Disposal: Once deactivation is confirmed, carefully adjust the pH of the solution to 6–8 using dilute Hydrochloric Acid (HCl). The resulting solution (containing harmless quinoline-2-sulfonate and sodium fluoride) can now be routed to your facility's standard 4[4].

HydrolysisMechanism RSO2F Quinoline-2-sulfonyl Fluoride (Stable S-F Bond) Intermediate Pentacoordinate Transition State RSO2F->Intermediate OH⁻ Attack Reagent 2.5 M NaOH (Strong Nucleophile) Reagent->Intermediate Products Quinoline-2-sulfonate + Sodium Fluoride Intermediate->Products F⁻ Elimination

Figure 2: Mechanistic pathway of forced alkaline hydrolysis of the stable S-F bond.

Phase 2: Large-Scale Commercial Disposal (> 10 g)

For bulk quantities, in-lab hydrolysis poses thermal risks (exothermic neutralization) and generates unmanageable volumes of fluoride waste.

  • Segregate the unreacted Quinoline-2-sulfonyl Fluoride in a tightly sealed, chemically compatible secondary containment vessel.

  • Label the container strictly as: "Hazardous Waste: Reactive Sulfonyl Fluoride / Corrosive."

  • Coordinate with your Environmental Health and Safety (EH&S) department to schedule a pickup. The material must be sent to a licensed hazardous waste disposal facility for5 equipped with appropriate air pollution control devices to scrub hydrofluoric acid (HF) emissions[5].

Emergency Spill Response

  • Small Spills (< 100 g): Cover the spill with an inert absorbent material such as dry sand or vermiculite. Carefully sweep the material into a hazardous waste container. Decontaminate the affected benchtop or floor with a 6 to neutralize residual acid and unreacted fluoride, followed by copious amounts of water[6].

  • Large Spills: Evacuate the laboratory immediately. Do not attempt to clean up large quantities of reactive sulfonyl fluorides. Contact University Police or EH&S emergency responders.

  • Exposure Protocol: If skin contact occurs, immediately flush with water for 15 minutes. Because of the presence of fluoride ions during degradation, 7 to the affected area to precipitate insoluble calcium fluoride and prevent deep tissue damage[7].

References

  • Laboratory-Specific Standard Operating Procedures , LSU Health Sciences Center.6

  • General Lab Safety Procedure , Caltech CCE. 7

  • Chemical Waste Disposal Guidelines , HKUST. 2

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals , EPFL. 4

  • Proper Disposal of FPrSA: A Guide for Laboratory Professionals , BenchChem. 5

  • CAS 878376-36-4 Product Data , Sigma-Aldrich. 8

  • Quinoline-4-sulfonyl fluoride Properties , BenchChem. 1

  • An Efficient Preparation of New Sulfonyl Fluorides and Lithium Sulfonates , ACS Publications. 3

  • Synthetic Routes to Arylsulfonyl Fluorides , MDPI. 9

  • Quinazoline-2-sulfonyl fluoride — Chemical Substance Information , NextSDS. 10

Sources

Handling

A Researcher's Essential Guide to Safely Handling Quinoline-2-sulfonyl Fluoride

As the landscape of drug discovery and chemical biology evolves, so too does the repertoire of reagents utilized in our laboratories. Quinoline-2-sulfonyl fluoride is a compound of increasing interest, valued for its pot...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of drug discovery and chemical biology evolves, so too does the repertoire of reagents utilized in our laboratories. Quinoline-2-sulfonyl fluoride is a compound of increasing interest, valued for its potential applications as a chemical probe and in covalent inhibitor development. However, its utility is matched by its potential hazards. The presence of the sulfonyl fluoride moiety, coupled with the quinoline core, necessitates a robust and informed approach to its handling. This guide provides essential, experience-driven safety and logistical information to ensure the well-being of researchers and the integrity of your work.

Understanding the Inherent Risks: Why Caution is Critical

Quinoline-2-sulfonyl fluoride is classified under the Globally Harmonized System (GHS) as Skin Corrosion Category 1B [1]. This classification indicates that it can cause severe skin burns and eye damage upon contact. Related sulfonyl fluoride compounds are also classified as Acute Toxicity Category 4 , suggesting potential harm if swallowed, inhaled, or in contact with skin[2].

The primary concern with sulfonyl fluorides, including Quinoline-2-sulfonyl fluoride, is their reactivity and the potential to release hydrogen fluoride (HF) upon contact with moisture or acids[3]. HF is a highly toxic and corrosive substance that can cause severe, delayed-onset burns and systemic toxicity[3][4][5][6]. Therefore, all handling procedures must be designed to mitigate these risks.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling Quinoline-2-sulfonyl fluoride. The following table outlines the minimum requirements, with the rationale explained to underscore the importance of each component.

PPE ComponentSpecificationsRationale
Hand Protection Double-gloving with nitrile gloves (minimum 4 mil thickness). Change immediately if splashed.Provides a barrier against direct skin contact. Double-gloving offers additional protection in case the outer glove is compromised.[3][7]
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and aerosols that can cause severe eye damage. A face shield provides an additional layer of protection for the entire face.[3][8]
Body Protection A 100% cotton lab coat, buttoned, with long sleeves. An acid-resistant apron is also recommended.Protects the torso and arms from splashes. Cotton is preferred for its lower reactivity compared to synthetic fibers. The apron adds a layer of chemical resistance.[3][8]
Footwear Closed-toe shoes made of a non-porous material.Protects the feet from spills.
Respiratory Protection A NIOSH-approved respirator may be necessary depending on the scale of work and ventilation. Consult your institution's environmental health and safety department.Protects against the inhalation of dust or aerosols, which can be acutely toxic.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is paramount. The following protocol outlines the key stages of working with Quinoline-2-sulfonyl fluoride.

Preparation and Handling:
  • Designated Work Area: All work with Quinoline-2-sulfonyl fluoride must be conducted in a certified chemical fume hood[3][7][9]. The work area should be clearly marked as a designated zone for handling this hazardous material[3].

  • Material Transport: When transporting the container, use a secondary, shatter-proof container to prevent spills in case of accidental dropping.

  • Weighing and Aliquoting: If working with the solid form, carefully weigh the required amount in the fume hood. Avoid creating dust. If preparing solutions, add the solid to the solvent slowly.

  • Solvent Choice: Be mindful of the reactivity of sulfonyl fluorides. While generally stable, some have shown instability in certain media[10]. Consult relevant literature for compatible solvents for your specific application.

  • Container Compatibility: Do not use glass containers if there is a risk of HF release, as it will etch glass[3]. Opt for polyethylene or other compatible plasticware.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound Carefully prep_hood->prep_weigh prep_solution Prepare Solution in Compatible Container prep_weigh->prep_solution react_add Add Reagent to Reaction Mixture prep_solution->react_add react_monitor Monitor Reaction Progress react_add->react_monitor workup_quench Quench Reaction Carefully react_monitor->workup_quench workup_extract Perform Extraction workup_quench->workup_extract workup_purify Purify Product workup_extract->workup_purify dispose_collect Collect Waste in Labeled Container workup_purify->dispose_collect dispose_request Request Hazardous Waste Pickup dispose_collect->dispose_request

Caption: A typical workflow for handling Quinoline-2-sulfonyl Fluoride.

Emergency Response Plan: Immediate Actions for Exposure and Spills

In all cases of exposure, seek immediate medical attention.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower[7]. Remove all contaminated clothing. After flushing, apply a 2.5% calcium gluconate gel to the affected area[4][5][6].

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[5][6]. Do not apply calcium gluconate gel to the eyes[4].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water or milk[4].

Spill Response:
  • Minor Spill (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Use an appropriate spill kit to absorb the material. For corrosive solids, this may involve covering with an inert absorbent material like sand or vermiculite[7][11].

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a 10% sodium carbonate solution[3].

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's emergency response team immediately.

    • Provide them with the identity of the spilled material.

Disposal Plan: Responsible Management of Waste

All materials contaminated with Quinoline-2-sulfonyl fluoride must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in a clearly labeled, sealed, and compatible container. The label should read "Hazardous Waste, Quinoline-2-sulfonyl Fluoride"[7].

  • Container Management: Keep waste containers closed except when adding waste. Store them in a designated secondary containment area away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup[7]. Do not dispose of this material down the drain or in regular trash.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with Quinoline-2-sulfonyl fluoride, harnessing its potential while prioritizing personal and environmental safety.

References

  • NextSDS. (n.d.). isoquinoline-5-sulfonyl fluoride — Chemical Substance Information. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - PMSF and HF Releasers. Retrieved from [Link]

  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • NextSDS. (n.d.). quinoline-2-sulfonyl fluoride — Chemical Substance Information. Retrieved from [Link]

  • University of Louisville. (n.d.). Standard Operating Procedure: Quinoline. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Unknown. (n.d.). HF EXPOSURE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, June 30). Sulfuryl Fluoride Clearance Devices. Retrieved from [Link]

  • MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

  • DHP. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 3). Sulfur fluoride exchange. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2023, June). Standard Operating Procedure - HYDROFLUORIC ACID. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Sulfuryl fluoride - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

Sources

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